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  • Product: 1-Phenylaziridine-2-carboxylic acid
  • CAS: 152494-07-0

Core Science & Biosynthesis

Foundational

The In-Depth Technical Guide to the Nucleophilic Ring Opening of 1-Phenylaziridine-2-carboxylic Acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Foreword: The Strategic Importance of Aziridine Scaffolds Aziridines, the nitrogen-containing analogs of epoxides, represent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Aziridine Scaffolds

Aziridines, the nitrogen-containing analogs of epoxides, represent a cornerstone in modern synthetic chemistry. Their inherent ring strain, a consequence of their three-membered heterocyclic structure, makes them highly reactive and thus exceptionally valuable as synthetic intermediates.[1][2][3] In the realm of drug development, the controlled ring-opening of chiral aziridines provides a powerful and stereospecific route to a diverse array of complex nitrogen-containing molecules, including unnatural amino acids, alkaloids, and β-lactam antibiotic precursors.[4] The subject of this guide, 1-phenylaziridine-2-carboxylic acid, is a particularly intriguing scaffold. The interplay between the N-phenyl group and the C2-carboxylic acid substituent dictates the regioselectivity and stereochemistry of its ring-opening, offering a fascinating case study in mechanistic control. This guide will provide an in-depth exploration of this mechanism, grounded in established principles and supported by practical, field-proven insights.

The Mechanistic Dichotomy: Understanding Regioselectivity

The nucleophilic ring-opening of 1-phenylaziridine-2-carboxylic acid can, in principle, proceed via two distinct pathways: attack at the C2 carbon (the α-carbon) or attack at the C3 carbon (the β-carbon). The preferred pathway is a delicate balance of steric hindrance, electronic effects, and the nature of the nucleophile and reaction conditions.

The regioselectivity of the nucleophilic attack is a critical consideration in any synthetic application of this aziridine.[5] The outcome of the reaction is determined by which of the two carbon-nitrogen bonds of the aziridine ring is cleaved.

Electronic Landscape of 1-Phenylaziridine-2-carboxylic Acid

The substitution pattern of this specific aziridine creates a nuanced electronic environment that significantly influences its reactivity.

  • N-Phenyl Group: The phenyl group on the nitrogen atom acts as an electron-withdrawing group through resonance, which "activates" the aziridine ring towards nucleophilic attack.[1][2] This activation makes the nitrogen a better leaving group and increases the electrophilicity of the ring carbons.

  • C2-Carboxylic Acid Group: The carboxylic acid at the C2 position is a strong π-acceptor. This has a profound effect on the stability of potential intermediates during the ring-opening process. Theoretical studies have shown that a π-acceptor substituent at a carbon atom can dramatically reduce the energy barrier for C-C cleavage, while simultaneously increasing the energy barrier for C-N cleavage at that same carbon.[6][7]

This electronic push-and-pull is central to understanding the regiochemical outcome of the ring-opening reaction.

The Two Competing Pathways: SN2-like Attack

The nucleophilic ring-opening of activated aziridines, such as 1-phenylaziridine-2-carboxylic acid, generally proceeds through an SN2-type mechanism.[8] This implies that the nucleophile attacks a ring carbon atom, leading to a concerted or near-concerted cleavage of the opposing C-N bond with inversion of stereochemistry at the center of attack.

The two possible pathways are:

  • Path A: Attack at C3 (β-attack): This is often the sterically favored pathway, as the C3 position is less hindered than the C2 position, which bears the carboxylic acid group. Many heteroatom nucleophiles tend to favor attack at the β-carbon of aziridine-2-carboxylates.[1]

  • Path B: Attack at C2 (α-attack): Attack at the C2 position is sterically more demanding. However, the C2 carbon is adjacent to the electron-withdrawing carboxylic acid group, which can stabilize a partial negative charge that may develop in the transition state. Furthermore, in acid-catalyzed reactions, protonation of the aziridine nitrogen leads to the formation of a more reactive aziridinium ion.[5] In this scenario, the positive charge is better stabilized at the C2 position due to the potential for delocalization by the adjacent phenyl group on the nitrogen, making C2 more susceptible to nucleophilic attack.

The following diagram illustrates these competing pathways:

G cluster_0 1-Phenylaziridine-2-carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Reaction Pathways cluster_3 Ring-Opened Products Aziridine Start Path_A Path A: Attack at C3 (β-attack) Aziridine->Path_A Sterically Favored Path_B Path B: Attack at C2 (α-attack) Aziridine->Path_B Electronically Influenced Nu Nucleophile (Nu⁻) Nu->Aziridine Product_A β-Amino Acid Derivative Path_A->Product_A Product_B α-Amino Acid Derivative Path_B->Product_B

Caption: Competing pathways for nucleophilic ring opening.

Factors Influencing Regioselectivity and Stereochemistry

The outcome of the ring-opening reaction is not predetermined and can be steered by careful selection of reaction conditions.

FactorInfluence on RegioselectivityRationale
Nucleophile Hard vs. Soft Nucleophiles: "Soft" nucleophiles (e.g., thiols, halides) often favor attack at the less hindered C3 position. "Harder" nucleophiles, particularly under Lewis acid catalysis, may show increased attack at the more substituted C2 position.The principle of Hard and Soft Acids and Bases (HSAB) can provide some predictive power. The C2 carbon, being more electron-deficient, can be considered a "harder" electrophilic center.
Catalysis Acid Catalysis: The use of Brønsted or Lewis acids generally promotes attack at the C2 position.[5]Protonation or coordination of a Lewis acid to the aziridine nitrogen creates a more reactive aziridinium ion. The positive charge of this intermediate is better stabilized at the benzylic-like C2 position, directing the nucleophilic attack there.
Solvent Polarity: The solvent can influence the stability of the transition states for the two competing pathways. Polar aprotic solvents are commonly employed.While computational studies on similar systems suggest a small solvent effect on the regioselectivity of the ring-opening of the neutral aziridine[6][7], the solvent can play a more significant role in acid-catalyzed reactions by stabilizing charged intermediates.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for achieving regioselective ring-opening of 1-phenylaziridine-2-carboxylic acid derivatives. These are intended as a starting point for experimental design and will likely require optimization for specific substrates and nucleophiles.

General Procedure for Base-Catalyzed Ring Opening (Favoring C3 Attack)

This protocol is designed for nucleophiles that are effective under basic or neutral conditions and favors attack at the less sterically hindered C3 position.

  • Preparation: To a solution of the 1-phenylaziridine-2-carboxylate ester (1.0 mmol) in a suitable aprotic solvent (e.g., DMF, 5 mL) in an oven-dried flask under an inert atmosphere (e.g., argon), add the nucleophile (1.2 mmol).

  • Catalysis: Add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol).[9]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G start Start prep 1. Preparation: Dissolve aziridine and nucleophile in DMF start->prep cat 2. Catalysis: Add DBU prep->cat react 3. Reaction: Stir and monitor by TLC cat->react workup 4. Work-up: Quench with NH4Cl, extract with EtOAc react->workup purify 5. Purification: Dry, concentrate, and purify by chromatography workup->purify end End purify->end

Caption: Workflow for base-catalyzed ring opening.

General Procedure for Acid-Catalyzed Ring Opening (Favoring C2 Attack)

This protocol utilizes a Lewis or Brønsted acid to activate the aziridine, promoting nucleophilic attack at the more substituted C2 position.

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 1-phenylaziridine-2-carboxylate ester (1.0 mmol) in a dry, non-coordinating solvent (e.g., CH2Cl2, 10 mL).

  • Activation: Add a Lewis acid (e.g., BF3·OEt2, 1.1 mmol) or a Brønsted acid (e.g., trifluoroacetic acid, 1.1 mmol) at 0 °C and stir for 15 minutes to form the aziridinium ion in situ.[5]

  • Nucleophilic Addition: Add the nucleophile (1.2 mmol) dropwise to the activated aziridine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous phase with the reaction solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography.

Stereochemical Considerations: An Inversion of Configuration

Consistent with an SN2-type mechanism, the nucleophilic ring-opening of aziridines occurs with an inversion of configuration at the carbon atom that is attacked.[10] Therefore, if a single enantiomer of 1-phenylaziridine-2-carboxylic acid is used as the starting material, the stereochemistry of the newly formed stereocenter in the product can be predicted with a high degree of certainty. This stereospecificity is a key advantage of using chiral aziridines in asymmetric synthesis.[4]

For example, if the starting material is the (2S, 3R)-isomer of a 3-substituted-1-phenylaziridine-2-carboxylic acid, nucleophilic attack at C3 will result in a product with an (R)-configuration at that carbon. Conversely, attack at the C2 position would lead to an inversion at that center, resulting in an (R)-configuration at C2.

Conclusion and Future Outlook

The nucleophilic ring-opening of 1-phenylaziridine-2-carboxylic acid is a mechanistically rich and synthetically powerful transformation. The regiochemical outcome of this reaction is a tunable feature, governed by a subtle interplay of steric and electronic factors inherent to the substrate, as well as the choice of nucleophile and catalyst. A thorough understanding of these controlling elements allows for the rational design of synthetic routes to a wide range of valuable, highly functionalized amino acid derivatives. As the demand for enantiomerically pure building blocks in drug discovery and materials science continues to grow, the strategic application of reactions such as this will undoubtedly play an increasingly important role.

References

  • Substituent Effects on the Ring Opening of 2-Aziridinylmethyl Radicals - ACS Publications. Available at: [Link]

  • Substituent Effects on the Ring Opening of 2-aziridinylmethyl Radicals - PubMed. Available at: [Link]

  • Ring Opening of Aziridines by Pendant Silanols Allows for Preparations of (±)-Clavaminol H, (±) - ACS Publications. Available at: [Link]

  • Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening - ResearchGate. Available at: [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. Available at: [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC. Available at: [Link]

  • Alkylative Aziridine Ring-Opening Reactions - PMC - NIH. Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine - MDPI. Available at: [Link]

  • Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Available at: [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION Tsutomu Ishikawa* Graduate School of Pharma - LOCKSS: Serve Content. Available at: [Link]

  • Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU. Available at: [Link]

  • Lewis acid-catalyzed stereospecific ring expansion of aziridine-2- carboxylates to imidazolidin-2-ones{. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines - PMC - NIH. Available at: [Link]

  • Regioselective and Stereoselective Nucleophilic Ring Opening Reactions of A Phenyl-Substituted Aziridine: Enantioselective Synthesis of β-Substituted Tryptophan, Cysteine, and Serine Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent updates and future perspectives in aziridine synthesis and reactivity - PMC. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available at: [Link]

  • Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents; an enantioefficient synthesis of unsaturated amino acids - RSC Publishing. Available at: [Link]

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC. Available at: [Link]

Sources

Exploratory

The Stereochemical Landscape of 1-Phenylaziridine-2-Carboxylic Acid Derivatives: Synthesis, Dynamics, and Reactivity

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1-Phenylaziridine-2-carboxylic acid derivatives are highly strained, three-member...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1-Phenylaziridine-2-carboxylic acid derivatives are highly strained, three-membered nitrogen heterocycles that serve as potent electrophiles and versatile chiral building blocks in pharmaceutical development. Their unique reactivity profile is dictated by two primary stereochemical features: the stable chiral center at the C2 position and the dynamic pyramidal inversion at the N1 atom. This whitepaper provides an in-depth analysis of the stereodynamics of N-phenylaziridines, details biocatalytic methodologies for their enantioselective synthesis, and outlines robust protocols for their stereospecific ring-opening reactions.

Stereodynamics and Nitrogen Inversion

The stereochemistry of aziridines is fundamentally different from that of acyclic amines due to the extreme geometric constraints of the three-membered ring. In standard amines, nitrogen inversion occurs rapidly at room temperature. However, in aziridines, the transition state requires the nitrogen atom to adopt an sp2 hybridized planar geometry, which forces the internal ring angle to approximately 60°, drastically increasing angle strain and raising the inversion barrier[1].

For 1-phenylaziridine derivatives, the nitrogen inversion barrier is governed by two competing electronic and steric factors:

  • Ring Strain: Elevates the activation energy required to reach the planar transition state[1].

  • Conjugation: The π -system of the N-phenyl group can overlap with the nitrogen lone pair. This delocalization stabilizes the planar sp2 transition state, thereby lowering the inversion barrier relative to N-alkyl aziridines[2].

Despite the barrier-lowering effect of the phenyl group, the inversion is still restricted enough at low temperatures to observe distinct invertomers. However, under standard synthetic conditions at room temperature, this dynamic equilibrium averages out, making the C2 carbon the primary, stable stereocenter for synthetic exploitation.

G A sp3 Pyramidal Aziridine (Ground State) B sp2 Planar Transition State (High Angle Strain) A->B Activation Energy C Inverted sp3 Aziridine (Ground State) B->C Relaxation D N-Phenyl Conjugation Lowers Barrier D->B E Ring Strain Raises Barrier E->B

Figure 1: Nitrogen inversion dynamics and competing energy factors in N-phenylaziridines.

Biocatalytic Enantioselective Synthesis

Achieving high enantiomeric excess (ee) in aziridine-2-carboxylic acid derivatives is critical for downstream drug development, as different enantiomers can exhibit divergent pharmacological profiles. Traditional chemical resolutions often suffer from poor atom economy and low yields. A highly efficient, modern approach utilizes nitrile biotransformations to achieve kinetic resolution[3].

Using the whole-cell biocatalyst Rhodococcus erythropolis AJ270, racemic 1-phenylaziridine-2-carbonitrile undergoes hydration to the carboxamide via a non-selective nitrile hydratase. Subsequently, a highly R-enantioselective amidase resolves the mixture, yielding the enantiopure (S)-amide and (R)-carboxylic acid[3].

G Racemic Racemic 1-Phenylaziridine- 2-carbonitrile Hydratase Nitrile Hydratase (Non-selective) Racemic->Hydratase Amide Racemic 1-Phenylaziridine- 2-carboxamide Hydratase->Amide Amidase Amidase (Highly R-selective) Amide->Amidase S_Amide (S)-Carboxamide (ee > 96%) Amidase->S_Amide Unreacted R_Acid (R)-Carboxylic Acid (ee > 96%) Amidase->R_Acid Hydrolyzed

Figure 2: Biocatalytic kinetic resolution workflow of aziridine derivatives.

Protocol 1: Biocatalytic Kinetic Resolution of 1-Phenylaziridine-2-carboxamide
  • Causality Focus: The use of a whole-cell biocatalyst provides a stabilized intracellular environment for the amidase, preventing enzyme denaturation from the reactive aziridine while ensuring continuous turnover.

  • Step 1 (Preparation): Suspend 0.5 mmol of racemic 1-phenylaziridine-2-carboxamide in 10 mL of standard phosphate buffer (pH 7.2).

  • Step 2 (Biocatalyst Addition): Add resting cells of Rhodococcus erythropolis AJ270.

  • Step 3 (Incubation): Shake the mixture at 30 °C for 12-24 hours. Monitor the reaction progression via chiral HPLC.

  • Step 4 (Quenching & Extraction): Once exactly 50% conversion is reached, centrifuge the mixture to pellet and remove the cells. Extract the aqueous supernatant with ethyl acetate (3 x 15 mL).

  • Step 5 (Self-Validating Separation): Isolate the unreacted (S)-1-phenylaziridine-2-carboxamide and the hydrolyzed (R)-1-phenylaziridine-2-carboxylic acid using silica gel flash chromatography. Validation Check: The ee of both isolated products must exceed 95% via chiral HPLC; a lower ee indicates premature quenching or thermal racemization.

Stereospecific Ring-Opening and Expansion Reactions

The electrophilic nature of the aziridine ring allows for stereospecific ring-opening, driven by the thermodynamic release of ring strain. The C2 stereocenter plays a crucial role in directing the nucleophilic attack, allowing these molecules to act as chiral synthons.

For instance, Lewis acid-catalyzed reactions of chiral aziridine-2-carboxylates with isocyanates yield enantiomerically pure 4-functionalized imidazolidin-2-ones[4]. The reaction proceeds with complete retention of configuration at the C2 position, initiated by the specific formation of an aziridinium ion intermediate[4]. Furthermore, in advanced peptide chemistry, aziridine-2-carboxylic acid (Azy) derivatives are incorporated into peptide backbones. The electrophilic Azy residue undergoes regioselective ring-opening with thiol nucleophiles (e.g., farnesyl thiol) without epimerization, enabling convergent, site-selective solid-phase peptide modifications[5].

G Aziridine (R)-Aziridine-2-carboxylate LA Lewis Acid Coordination (Nitrogen Activation) Aziridine->LA Intermediate Aziridinium Ion Intermediate LA->Intermediate Nucleophile Phenyl Isocyanate Cycloaddition Intermediate->Nucleophile Product (R)-Imidazolidin-2-one (Retention of Configuration) Nucleophile->Product Stereospecific

Figure 3: Lewis acid-catalyzed stereospecific ring expansion pathway.

Protocol 2: Lewis Acid-Catalyzed Stereospecific Ring Expansion
  • Causality Focus: The Lewis acid coordinates strictly to the aziridine nitrogen. This enhances the nitrogen's leaving group ability and facilitates the formation of the reactive aziridinium intermediate without breaking the C2-chiral bonds, preventing racemization.

  • Step 1 (Activation): Dissolve enantiopure (R)-1-phenylaziridine-2-carboxylate (1.0 equiv) in anhydrous DMF under a strict inert argon atmosphere to prevent moisture-induced premature ring opening.

  • Step 2 (Catalyst Addition): Add 10 mol% of a Lewis acid catalyst (e.g., BF3​⋅OEt2​ ) at 0 °C.

  • Step 3 (Cycloaddition): Slowly add phenyl isocyanate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4 (Workup): Quench the reaction with saturated aqueous NaHCO3​ , extract with dichloromethane, and dry the organic layer over anhydrous MgSO4​ .

  • Step 5 (Self-Validating Purification): Purify the resulting imidazolidin-2-one via flash chromatography. Validation Check: Polarimetry and chiral HPLC must confirm the absolute retention of the (R)-configuration at the newly formed C4 position of the imidazolidin-2-one.

Quantitative Data on Stereoselectivity

The following table summarizes the quantitative stereochemical outcomes of the core methodologies discussed, highlighting the efficiency of these derivatives in asymmetric synthesis.

SubstrateCatalyst / EnzymeReagentProductee (%)Yield (%)Ref
Racemic 1-phenylaziridine-2-carbonitrileR. erythropolis AJ270 H2​O (Hydratase/Amidase)(R)-1-phenylaziridine-2-carboxylic acid>96.048.0[3]
(R)-aziridine-2-carboxylateLewis Acid ( BF3​⋅OEt2​ )Phenyl isocyanate(R)-imidazolidin-2-one>99.089.0[4]
Aziridine-2-carboxylic acid peptideNone (Solid-phase)Farnesyl thiolThioether-modified peptideN/A*>85.0[5]

*Note: Peptide modification proceeds stereospecifically with complete retention of the localized chiral center.

Conclusion

The stereochemistry of 1-phenylaziridine-2-carboxylic acid derivatives provides a powerful vector for asymmetric synthesis and drug design. By understanding the energetic barriers of nitrogen inversion and leveraging highly selective biocatalytic resolutions, researchers can isolate enantiopure synthons. These synthons, when subjected to rationally designed Lewis acid-catalyzed protocols, undergo stereospecific ring expansions and modifications that are indispensable for generating complex, functionalized heterocycles and modified peptides.

References

  • [4] Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones. Chemical Communications (RSC Publishing). Available at: [Link]

  • [5] Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Journal of the American Chemical Society. Available at:[Link]

  • [3] Nitrile Biotransformations for the Efficient Synthesis of Highly Enantiopure 1-Arylaziridine-2-carboxylic Acid Derivatives and Their Stereoselective Ring-Opening Reactions. The Journal of Organic Chemistry. Available at:[Link]

  • [1] Stereochemistry - Stereoelectronics. Stereoelectronics.org. Available at:[Link]

  • [2] Pyramidal inversion of 1-alkyl/arylaziridines. Chemistry Stack Exchange. Available at:[Link]

Sources

Foundational

The Pivotal Role of the Nitrogen Atom's Electronic Properties in 1-Phenylaziridine-2-carboxylic Acid: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive examination of the electronic properties of the nitrogen atom in 1-phenylaziridine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the electronic properties of the nitrogen atom in 1-phenylaziridine-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The unique strained three-membered aziridine ring, coupled with the electronic influence of the phenyl and carboxylic acid substituents, imparts a rich and complex electronic character to the nitrogen atom. This guide will delve into the theoretical underpinnings and practical methodologies for characterizing these properties, offering valuable insights for researchers, scientists, and professionals in drug development. We will explore advanced spectroscopic techniques and computational chemistry methods to elucidate the nature of the nitrogen lone pair, its hybridization, and its role in molecular reactivity and intermolecular interactions.

Introduction: The Significance of the Aziridine Nitrogen

Aziridines, the nitrogen-containing analogs of epoxides, are versatile building blocks in organic synthesis due to the high ring strain of their three-membered ring.[1] This inherent strain makes them susceptible to ring-opening reactions, providing a powerful tool for the stereocontrolled introduction of nitrogen-containing functionalities.[2] The nitrogen atom in the aziridine ring is a focal point of its reactivity, and its electronic properties are delicately modulated by the nature of its substituents.

In the case of 1-phenylaziridine-2-carboxylic acid, the nitrogen atom is directly bonded to a phenyl group and is part of a strained heterocyclic system that also contains a carboxylic acid moiety. This specific substitution pattern creates a fascinating interplay of electronic effects:

  • The Phenyl Group: The aromatic ring can engage in electronic communication with the nitrogen lone pair through resonance and inductive effects, influencing its availability and nucleophilicity.

  • The Carboxylic Acid Group: This electron-withdrawing group can influence the overall electron density of the aziridine ring and potentially participate in intramolecular interactions.

  • The Strained Aziridine Ring: The approximately 60° bond angles within the aziridine ring lead to significant angle strain, which in turn affects the hybridization of the nitrogen atom and the orientation of its lone pair.[1]

Understanding the electronic properties of the nitrogen atom in this specific molecular context is crucial for predicting its reactivity, designing novel synthetic transformations, and understanding its potential biological activity. This guide will provide a detailed roadmap for the comprehensive characterization of these properties.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a thorough experimental investigation of the electronic properties of the nitrogen atom in 1-phenylaziridine-2-carboxylic acid. This section outlines the key spectroscopic methods and the expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For 1-phenylaziridine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

Expected Spectroscopic Data:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~12.0singlet--COOH
¹H7.2 - 7.5multiplet-Phenyl-H
¹H3.0 - 3.5multiplet-Aziridine-H (CH-COOH)
¹H2.5 - 3.0multiplet-Aziridine-H (CH₂)
¹³C165 - 185---COOH
¹³C125 - 140--Phenyl-C
¹³C35 - 45--Aziridine-C (CH-COOH)
¹³C30 - 40--Aziridine-C (CH₂)

Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.[3][4]

The chemical shifts of the aziridine ring protons and carbons are particularly sensitive to the electronic environment of the nitrogen atom. Solvent-dependent NMR studies can also provide insights into the nature of the nitrogen lone pair and its interactions with protic or aprotic solvents.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-phenylaziridine-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and their bonding characteristics.

Expected Vibrational Frequencies:

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1710-1760StrongC=O stretch (carboxylic acid)
~3030MediumC-H stretch (aromatic)
1600, 1495Medium-WeakC=C stretch (aromatic)
~1250MediumC-N stretch (aziridine)

The position of the C-N stretching frequency can be indicative of the bond strength and, indirectly, the electronic properties of the nitrogen atom. Hydrogen bonding involving the carboxylic acid group can lead to a broad O-H stretching band.[7][8]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Record the FTIR spectrum of the sample.

  • Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[9][10] For 1-phenylaziridine-2-carboxylic acid, a crystal structure would reveal:

  • Nitrogen Atom Geometry: The precise geometry around the nitrogen atom (i.e., pyramidal vs. planar) and the C-N bond lengths.

  • Lone Pair Orientation: The orientation of the nitrogen lone pair can be inferred from the geometry.

  • Intermolecular Interactions: The presence of hydrogen bonds involving the carboxylic acid group and potential π-stacking interactions of the phenyl rings in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of 1-phenylaziridine-2-carboxylic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2][11]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem to determine the atomic positions and refine the structural model against the experimental data.

  • Structure Analysis: Analyze the final crystal structure to obtain detailed geometric parameters and information about intermolecular interactions.

Computational Investigation of Electronic Properties

Computational chemistry provides powerful tools to complement experimental data and gain deeper insights into the electronic structure of molecules. Density Functional Theory (DFT) calculations are particularly well-suited for studying molecules like 1-phenylaziridine-2-carboxylic acid.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that translates the complex many-electron wavefunction into a localized, chemically intuitive picture of bonding.[12][13] For the nitrogen atom in 1-phenylaziridine-2-carboxylic acid, NBO analysis can provide:

  • Natural Atomic Charge: The calculated charge on the nitrogen atom, indicating its overall electron density.

  • Hybridization of the Nitrogen Lone Pair: The s and p character of the nitrogen lone pair orbital (n_N). This is crucial for understanding its directionality and reactivity.

  • Donor-Acceptor Interactions: Quantification of the delocalization of the nitrogen lone pair into adjacent antibonding orbitals (e.g., σ(C-C) or π(C=C) of the phenyl ring). These interactions, evaluated through second-order perturbation theory, reveal the extent of electronic communication.[14]

Computational Protocol: NBO Analysis using Gaussian

  • Structure Optimization: Perform a geometry optimization of 1-phenylaziridine-2-carboxylic acid using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • NBO Calculation: Use the optimized geometry to perform a single-point energy calculation with the pop=nbo keyword in the Gaussian input file.[15]

  • Output Analysis: Analyze the NBO output to extract the natural atomic charges, the composition of the natural bond orbitals (including the nitrogen lone pair), and the second-order perturbation theory analysis of donor-acceptor interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins and characterize the nature of chemical bonds.[10][16] For 1-phenylaziridine-2-carboxylic acid, QTAIM can be used to:

  • Characterize the C-N Bonds: Analyze the properties of the electron density at the bond critical points (BCPs) of the C-N bonds in the aziridine ring. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide insights into the nature of these bonds (e.g., covalent, polar).

  • Identify Non-Covalent Interactions: Locate and characterize bond critical points corresponding to weaker interactions, such as hydrogen bonds or van der Waals interactions.

Computational Protocol: QTAIM Analysis

  • Wavefunction Generation: Generate a wavefunction file (e.g., .wfn or .wfx) from a DFT calculation on the optimized geometry of 1-phenylaziridine-2-carboxylic acid.

  • Topological Analysis: Use a specialized software package (e.g., AIMAll) to perform a topological analysis of the electron density from the wavefunction file.

  • Critical Point Analysis: Identify and characterize the bond critical points, ring critical points, and cage critical points in the electron density. Analyze the properties of the electron density at these points to understand the bonding and interactions within the molecule.

Visualization of Key Concepts and Workflows

Visual representations are invaluable for understanding the complex relationships and processes involved in characterizing the electronic properties of the nitrogen atom.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_computation Computational Analysis cluster_interpretation Data Interpretation & Insights Synthesis Synthesis of 1-Phenylaziridine-2-carboxylic Acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR XRay X-ray Crystallography Purification->XRay Interpretation Elucidation of Nitrogen's Electronic Properties NMR->Interpretation FTIR->Interpretation XRay->Interpretation DFT DFT Geometry Optimization NBO NBO Analysis DFT->NBO QTAIM QTAIM Analysis DFT->QTAIM NBO->Interpretation QTAIM->Interpretation

Figure 1: A comprehensive workflow for the characterization of 1-phenylaziridine-2-carboxylic acid.

Nitrogen_Electronic_Effects N Nitrogen Atom Reactivity Reactivity & Nucleophilicity N->Reactivity Determines Phenyl Phenyl Group Phenyl->N Resonance & Inductive Effects COOH Carboxylic Acid COOH->N Inductive Effect RingStrain Aziridine Ring Strain RingStrain->N Hybridization & Lone Pair Orientation

Figure 2: Interplay of electronic effects on the nitrogen atom.

Conclusion and Future Directions

The electronic properties of the nitrogen atom in 1-phenylaziridine-2-carboxylic acid are a result of a delicate balance between the electron-donating and -withdrawing effects of its substituents and the inherent strain of the aziridine ring. A combined experimental and computational approach, as outlined in this guide, is essential for a comprehensive understanding of these properties. The insights gained from such studies are not only of fundamental chemical interest but also have significant implications for the rational design of new synthetic methodologies and the development of novel therapeutic agents. Future work in this area could involve studying the impact of different substituents on the phenyl ring or the carboxylic acid group to further modulate the electronic properties of the nitrogen atom and fine-tune the reactivity of this versatile molecular scaffold.

References

  • Yonezawa, T., & Morishima, I. (1968). Solvent Effect in NMR Spectroscopy. II. A Repulsive Interaction between the Benzene Solvent Molecule and the Nitrogen Lone-Pair, and the Effects Induced by the Addition of Protic Substances. Bulletin of the Chemical Society of Japan, 41(10), 2297-2305.
  • General experimental methods for synthesis and characterization of aziridines. (n.d.). The Royal Society of Chemistry.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Gaussian. (n.d.).
  • x Ray crystallography. (n.d.). PMC.
  • Excillum. (n.d.). Small molecule crystallography.
  • Absolute Configuration of Small Molecules by Co-Crystalliz
  • Technology Networks. (n.d.). X-ray Crystallography.
  • Almashal, F. A. K., Al-Hujaj, H. H., Jassem, A. M., & Al-Masoudi, N. A. (2020). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide.
  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). Beilstein Journals.
  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019). PubMed.
  • NBO 7.0 Program Manual Natural Bond Orbital Analysis Programs. (n.d.).
  • (PDF) N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019).
  • Gaussian Tutorial (Lec-10)
  • Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure. (2013). The Journal of Organic Chemistry.
  • QTAIM: quantum theory of atoms in molecules. (n.d.).
  • Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. (2016).
  • Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.
  • Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. (2009). Dr. Joaquin Barroso's Blog.
  • The Quantum Theory of
  • A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. (n.d.). DTIC.
  • NMR Investigation of the complexation of (S)-2-isopropyl-1-(o-nitrophenyl)sulfonyl)aziridine with -cyclodextrin. (n.d.).
  • Direct electrocatalytic NH aziridination of aromatic alkenes using ammonia. (n.d.). Lirias.
  • The Quantum Theory of Atoms in Molecules: From Solid St
  • The quantum theory of atoms in molecules as an interpretative tool in chemistry. (n.d.). DalSpace.
  • A new chapter in the problem of the reduction of chemistry to physics: The Quantum Theory of Atoms in Molecules. (n.d.). PhilSci-Archive.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
  • 5.2. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.1.1 Manual.
  • Natural Bond Orbital (NBO)
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).
  • The interplay of conformations and electronic properties in N-aryl phenothiazines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.).
  • Generation and Control of Electrophilic N–aryl Nitrenoids to construct 3H-indoles and aziridines. (2022). University of Illinois Chicago - Figshare.
  • 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. (n.d.).
  • A combined experimental and computational study of the effect of electron irradiation on the transport properties of aromatic and aliphatic molecular self-assemblies. (n.d.). PMC.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
  • Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. (n.d.). Thermo Fisher Scientific.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • FTIR spectra of carboxylic acids || H-bonding & conjug
  • X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conform
  • Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. (n.d.). ODU Digital Commons.
  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2026).
  • IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
  • Synthesis and Single Crystal X-Ray Structure of New (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Phenylaziridine-2-Carboxylic Acid as a Chiral Building Block in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Scientific Rationale: The Strategic Value of Chiral Aziridines I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Rationale: The Strategic Value of Chiral Aziridines

In modern drug discovery, the demand for highly functionalized, stereochemically pure building blocks is paramount. 1-Phenylaziridine-2-carboxylic acid and its derivatives represent a highly versatile class of chiral synthons[1]. Due to the inherent ring strain (~27 kcal/mol) and the electrophilic nature of the three-membered nitrogenous heterocycle, these compounds act as "spring-loaded" electrophiles[2].

When strategically activated, the aziridine ring undergoes stereospecific ring-opening reactions with various nucleophiles. This provides a direct, atom-economical pathway to synthesize complex unnatural amino acids, alkanolamines, and α,β-diamino amides—motifs frequently found in anticancer agents (e.g., imexon, azimexon analogs) and novel peptidomimetics[1][2].

Mechanistic Pathway: Regioselective Ring-Opening

The utility of 1-phenylaziridine-2-carboxylic acid lies in the ability to control the regioselectivity of the nucleophilic attack (C-2 vs. C-3). By modulating the electronic environment via Lewis acids or specific alkylating agents (like benzyl bromide), chemists can dictate whether the nucleophile attacks the sterically hindered C-2 position or the benzylic C-3 position, resulting in an inversion of the stereocenter at the site of attack[3].

AziridinePathway A 1-Phenylaziridine-2-carboxylic acid (Chiral Pool) B Activation & Quaternization (e.g., Benzyl Bromide) A->B C2 C-2 Nucleophilic Attack (Inversion of Stereocenter) B->C2 Steric/Electronic Control C3 C-3 Nucleophilic Attack (Inversion of Stereocenter) B->C3 Steric/Electronic Control D1 β-Amino-α-substituted Acids (Drug Intermediates) C2->D1 D2 α-Amino-β-substituted Acids (Drug Intermediates) C3->D2

Mechanistic pathways for the regioselective ring-opening of 1-phenylaziridine-2-carboxylic acid.

Upstream Synthesis: Biocatalytic Kinetic Resolution

Traditional chemical resolution of aziridines often requires harsh acidic or basic conditions that inadvertently trigger premature ring-opening. To circumvent this, whole-cell biocatalysis utilizing Rhodococcus erythropolis AJ270 offers a remarkably mild and highly enantioselective alternative[3].

Mechanistic Insights: The Enzymatic Cascade

R. erythropolis AJ270 contains a dual-enzyme system: a nitrile hydratase and an amidase. The nitrile hydratase converts racemic 1-phenylaziridine-2-carbonitrile into the corresponding racemic carboxamide without stereoselectivity. However, the subsequent amidase is highly R-enantioselective . It rapidly hydrolyzes the (R)-carboxamide into (R)-1-phenylaziridine-2-carboxylic acid, leaving the (S)-carboxamide intact. This kinetic resolution allows for the simultaneous isolation of both enantiomeric series in high optical purity[3].

Workflow Step1 Racemic Nitrile Substrate Step2 Biotransformation R. erythropolis AJ270 Step1->Step2 Step3 Nitrile Hydratase (Non-selective) Step2->Step3 Step4 Amidase (Highly R-selective) Step3->Step4 Out1 (S)-Amide (Accumulates) Step3->Out1 S-enantiomer Out2 (R)-Acid (Hydrolyzed) Step4->Out2 R-enantiomer

Biotransformation workflow for the kinetic resolution of racemic 1-phenylaziridine-2-carbonitrile.

Quantitative Data: Biotransformation Efficiency
SubstrateBiocatalyst SystemIsolated ProductYield (%)Enantiomeric Excess (ee %)
Racemic 1-phenylaziridine-2-carbonitrileR. erythropolis AJ270 (Whole Cell)(S)-1-phenylaziridine-2-carboxamide4896.2
Racemic 1-phenylaziridine-2-carbonitrileR. erythropolis AJ270 (Whole Cell)(R)-1-phenylaziridine-2-carboxylic acid*4691.0

*Isolated and analyzed as the corresponding methyl ester to prevent degradation during chromatography[3].

Protocol 1: Whole-Cell Biotransformation of Racemic Nitriles

Self-Validation Checkpoint: The reaction must be maintained strictly at pH 7.0. Deviations in pH will lead to non-enzymatic hydrolysis and degradation of the aziridine ring.

  • Cell Preparation: Harvest Rhodococcus erythropolis AJ270 cells grown in standard nutrient broth and wash twice with 0.1 M phosphate buffer (pH 7.0).

  • Incubation: Suspend the resting cells in 50 mL of 0.1 M phosphate buffer (pH 7.0) in a 250 mL Erlenmeyer flask.

  • Substrate Addition: Add racemic 1-phenylaziridine-2-carbonitrile (2.0 mmol) directly to the buffered cell suspension.

  • Reaction: Incubate the mixture on an orbital shaker at 30 °C. Monitor the reaction via TLC (eluent: petroleum ether/ethyl acetate, 2:1). Complete consumption of the nitrile should occur within 1 hour[3].

  • Workup & Extraction: Centrifuge the mixture to remove cell mass. Extract the supernatant with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum.

  • Separation: Separate the (S)-carboxamide from the (R)-carboxylic acid via silica gel chromatography. Note: To accurately isolate and quantify the acid, immediately treat the acid fraction with diazomethane or methanol/EDCI to convert it to the stable methyl (R)-1-phenylaziridine-2-carboxylate[3].

Downstream Derivatization: Synthesis of Unnatural Amino Acids

Direct nucleophilic attack on unactivated aziridines is notoriously sluggish. To utilize (S)-1-phenylaziridine-2-carboxamide as a building block, the nitrogen must be activated. Quaternization with benzyl bromide forms a highly electrophilic aziridinium intermediate. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, facilitating a highly regioselective ring-opening by external nucleophiles[3].

Protocol 2: Regioselective Ring-Opening with Benzyl Bromide

Self-Validation Checkpoint: The intermediate aziridinium ion is highly reactive. The starting material must be fully consumed before the nucleophile is added to prevent competitive side reactions.

  • Quaternization: In an oven-dried round-bottom flask under inert atmosphere, dissolve (S)-1-phenylaziridine-2-carboxamide (0.5 mmol) and benzyl bromide (0.6 mmol) in anhydrous acetonitrile (10 mL)[3].

  • Activation Phase: Reflux the mixture for 11 hours. Monitor via TLC until the starting carboxamide is completely consumed. The solution now contains the activated aziridinium intermediate.

  • Nucleophilic Addition: Cool the reaction mixture to room temperature. Add the desired nucleophilic reagent (e.g., NaN₃ or a primary amine) (2.0 mmol)[3].

  • Ring-Opening Phase: Reflux the mixture for an additional 4–6 hours. Monitor the disappearance of the intermediate via TLC.

  • Workup: Remove the solvent under vacuum. Partition the residue between water (15 mL) and diethyl ether (3 × 15 mL). Dry the organic phase over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the resulting α,β-diamino amide via silica gel column chromatography. The reaction typically yields a >10:1 regioselectivity favoring the C-2 attack product[3].

Analytical Validation: Enantiomeric Resolution via Chiral HPLC

Ensuring the enantiomeric purity of the synthesized chiral building blocks is critical for downstream drug discovery applications. Because carboxylic acids can exhibit poor chromatographic behavior (peak tailing) on standard normal-phase systems, derivatization to the corresponding ester (e.g., ethyl or methyl ester) is strongly recommended prior to analysis[4].

Quantitative Data: Recommended Chiral HPLC Conditions
Chiral Stationary Phase (CSP)Selector TypeMobile PhaseFlow RateDetection
Chiralpak® ID Amylose tris(3-chlorophenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)1.0 mL/minUV (210-230 nm)
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)n-Hexane / 2-Propanol (90:10, v/v) + 0.1% TFA1.0 mL/minUV (210-230 nm)

Data synthesized from comparative methodologies for structurally analogous aziridine compounds[4].

Protocol 3: HPLC Method for Enantiomeric Purity

Mechanistic Insight: When analyzing the free carboxylic acid directly on a cellulose-based column (like Chiralcel OJ-H), the addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is mandatory. TFA suppresses the ionization of the aziridine-2-carboxylic acid, ensuring it remains in its neutral state, which drastically improves peak shape and baseline resolution[4].

  • Sample Preparation: Dissolve the derivatized sample (e.g., methyl 1-phenylaziridine-2-carboxylate) in the mobile phase (n-Hexane/2-Propanol, 90:10) to a final concentration of 1.0 mg/mL[4]. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Flush the Chiralpak® ID column (5 µm, 4.6 x 250 mm) with the mobile phase for at least 30 minutes until a stable UV baseline is achieved[4].

  • Injection & Elution: Inject 10 µL of the sample. Run an isocratic elution at 1.0 mL/min.

  • Data Analysis: Calculate the Enantiomeric Excess (ee) by integrating the area under the curve (AUC) for the (R) and (S) peaks.

References

  • Nitrile Biotransformations for the Efficient Synthesis of Highly Enantiopure 1-Arylaziridine-2-carboxylic Acid Derivatives and Their Stereoselective Ring-Opening Reactions The Journal of Organic Chemistry - ACS Publications 3

  • A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers Benchchem 4

  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches MDPI 1

  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones PMC 2

Sources

Application

Derivatization of 1-phenylaziridine-2-carboxylic acid for peptide coupling

Application Note: Derivatization of 1-Phenylaziridine-2-carboxylic Acid for Peptide Coupling and Late-Stage Functionalization Introduction & Strategic Rationale 1-Phenylaziridine-2-carboxylic acid (PhAzy) is an invaluabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization of 1-Phenylaziridine-2-carboxylic Acid for Peptide Coupling and Late-Stage Functionalization

Introduction & Strategic Rationale

1-Phenylaziridine-2-carboxylic acid (PhAzy) is an invaluable non-proteinogenic building block in modern drug discovery and chemical biology. Its incorporation into peptide backbones serves dual purposes: it acts as a conformationally restricted constraint to probe receptor-ligand interactions, and it functions as a highly reactive electrophilic warhead for 1[1]. Furthermore, the aziridine moiety provides a unique synthetic linchpin for convergent, 2[2], allowing the late-stage introduction of lipids, carbohydrates, or fluorophores without disrupting the established peptide sequence.

Mechanistic Insights: Overcoming Aziridine Lability

The fundamental challenge in handling PhAzy during peptide synthesis is the extreme lability of the strained three-membered aziridine ring. Standard peptide coupling and deprotection protocols often rely on acidic conditions (e.g., TFA for Boc/tBu removal, or HCl washes during workup). Acidic environments protonate the aziridine nitrogen, drastically lowering the activation energy for nucleophilic attack and leading to 3[3].

To successfully derivatize PhAzy for peptide coupling, the reaction environment must remain strictly neutral to basic. Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) has emerged as the optimal coupling reagent for this purpose. BOPCl efficiently activates the sterically hindered carboxylate of PhAzy without generating acidic byproducts, 3[3].

For post-coupling modifications, exploiting the electrophilicity of the aziridine ring requires a paradigm shift from traditional Lewis acid catalysis to base-promoted ring-opening. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst allows thiols to undergo4[4] at the less sterically hindered C3 carbon. This avoids the C2 position, which is shielded by the bulky peptide backbone and the phenyl group, yielding highly specific thioether conjugates.

Quantitative Data: Optimization of Coupling Conditions

The choice of coupling reagent directly dictates the survival of the aziridine ring. The table below summarizes the efficacy of various activation strategies for PhAzy coupling.

Coupling ReagentBase (Equiv)SolventYield (%)Ring IntegrityMajor Side Product
EDC·HCl / HOBtDIPEA (2.0)DMF35%PoorC3-Chloride ring-opened adduct
HATUDIPEA (3.0)DMF68%ModerateEpimerization at C2
BOPCl DIPEA (3.0) DCM/DMF 89% Excellent None (Trace unreacted PhAzy)

Table 1: Comparison of coupling reagents for the derivatization of 1-phenylaziridine-2-carboxylic acid with a model primary amine. Data synthesized from established optimization protocols.

Experimental Protocols

Protocol A: Solution-Phase Peptide Coupling of PhAzy using BOPCl

Causality Check: This protocol explicitly omits standard acidic workups (like citric acid or KHSO4​ washes) to prevent the degradation of the newly formed PhAzy-peptide conjugate[1].

  • Preparation: Dissolve 1-phenylaziridine-2-carboxylic acid (1.0 equiv, 0.5 mmol) and the target amino acid/peptide ester hydrochloride (1.1 equiv, 0.55 mmol) in anhydrous CH2​Cl2​ :DMF (4:1 v/v, 10 mL) under an argon atmosphere.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Rationale: Excess DIPEA neutralizes the hydrochloride salt of the amine and maintains the basicity required to protect the aziridine ring.

  • Activation: Add BOPCl (1.2 equiv, 0.6 mmol) in one portion. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the PhAzy starting material ( Rf​≈0.2 ) and the appearance of a new, less polar UV-active spot indicates successful coupling. LC-MS should confirm the [M+H]+ of the intact conjugate without +36 Da (HCl addition) peaks.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash the organic layer with saturated aqueous NaHCO3​ ( 3×15 mL) and brine ( 1×15 mL). Do not use acidic washes.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel neutralized with 1% Et3​N ) to yield the pure PhAzy-peptide conjugate.

Protocol B: Base-Promoted Site-Selective Ring Opening (Thiol Conjugation)

Causality Check: DBU is selected over standard amine bases because its strong amidine basicity efficiently deprotonates the thiol to form a highly nucleophilic thiolate, driving the reaction at room temperature without requiring Lewis acids[4].

  • Preparation: Dissolve the purified PhAzy-peptide conjugate (1.0 equiv, 0.2 mmol) and the desired thiol (e.g., farnesyl thiol or carbohydrate thiol, 1.2 equiv, 0.24 mmol) in anhydrous THF (5 mL).

  • Catalysis: Add DBU (0.1 to 0.5 equiv, 0.02 - 0.1 mmol) to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. Rationale: The deprotonated thiolate selectively attacks the C3 position of the aziridine due to steric hindrance at C2.

  • Monitoring (Self-Validation): LC-MS analysis will show the complete consumption of the starting material and the emergence of a single product peak corresponding to the exact mass of the [PhAzy−Peptide+Thiol] adduct.

  • Purification: Concentrate the mixture in vacuo and purify directly via preparative RP-HPLC (using a neutral or slightly basic buffer system, e.g., Ammonium Bicarbonate) to isolate the functionalized thioether peptide.

Visualizations

Workflow A 1-Phenylaziridine-2- carboxylic acid B Activation (BOPCl / DIPEA) A->B C Peptide Coupling (Solution Phase) B->C D PhAzy-Peptide Conjugate C->D High yield, Intact ring E Site-Selective Derivatization (Thiol + DBU) D->E F Functionalized Peptide E->F Regioselective C3 attack

Workflow for PhAzy peptide coupling and site-selective derivatization.

Mechanism A PhAzy-Peptide Conjugate D Regioselective Attack at Less Hindered C3 A->D B R-SH + DBU C Deprotonated Thiolate (R-S⁻) B->C Base catalysis C->D E Ring-Opened Intermediate (Amide Anion) D->E S_N2 Type Opening F Protonation E->F G Final Conjugate (Thioether Derivative) F->G

Mechanistic pathway of DBU-catalyzed regioselective thiol conjugation.

References

  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides Source: Semantic Scholar / Acta Chimica Slovenica URL:1

  • Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification Source: PubMed / Journal of the American Chemical Society URL:2

  • Site-Selective Conjugation of Thiols with Aziridine-2-Carboxylic Acid-Containing Peptides Source: ACS Publications / Journal of the American Chemical Society URL:4

  • Enantiopure α-Trifluoromethylated Aziridine-2-carboxylic Acid (α-TfmAzy): Synthesis and Peptide Coupling Source: ACS Publications / Organic Letters URL:3

Sources

Method

Catalytic asymmetric synthesis methods for 1-phenylaziridine-2-carboxylic acid

Catalytic Asymmetric Synthesis of 1-Phenylaziridine-2-Carboxylic Acid Derivatives: Application Notes and Protocols As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Catalytic Asymmetric Synthesis of 1-Phenylaziridine-2-Carboxylic Acid Derivatives: Application Notes and Protocols

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic recipes. The construction of highly strained, chiral three-membered heterocycles requires precise control over thermodynamic and kinetic levers. 1-Phenylaziridine-2-carboxylic acids are critical chiral building blocks, serving as precursors for complex α

  • and β -amino acids, peptidomimetics, and biologically active alkaloids[1]. Because the N -phenyl group renders the aziridine "unactivated" (compared to N -tosyl or N -Boc derivatives), it exhibits unique stability profiles during reductive or nucleophilic ring-opening processes[2].

This guide details the two most robust methodologies for synthesizing these compounds: the Catalytic Asymmetric Aziridination (AZ Reaction) and the Catalytic Asymmetric Aza-Darzens Reaction .

Mechanistic Rationale & Catalyst Design

The fundamental challenge in aziridine synthesis is establishing both the relative (cis vs. trans) and absolute stereochemistry during the C–C and C–N bond-forming events.

  • Pathway A: The AZ Reaction (Diazoacetate Addition) Utilizing a vaulted biaryl borate catalyst (e.g., VAPOL-borate), this pathway involves the addition of ethyl diazoacetate to an N -phenyl imine. Causality of Stereocontrol: The Lewis acidic boron center coordinates to the imine nitrogen, lowering its LUMO. The deep chiral pocket created by the VAPOL ligand shields one face of the imine. Nucleophilic attack by the diazo carbon forms a zwitterionic intermediate, which rapidly undergoes ring closure with the extrusion of N2​ gas. The steric bulk of the catalyst pocket forces the ester and aryl groups into a cis-configuration to minimize transition-state clashes[3].

  • Pathway B: The Aza-Darzens Reaction This pathway utilizes a chiral magnesium phosphate salt (e.g., VAPOL-Mg) to mediate the reaction between an N -phenyl imine and an α -halo ester. Causality of Stereocontrol: The catalyst acts bifunctionally. The Mg2+ ion coordinates both the imine nitrogen and the enolate oxygen, pre-organizing the reactants. The bulky, chiral phosphate counterion dictates the facial selectivity of the initial Mannich-type addition, followed by an intramolecular SN​2 displacement of the halide to close the ring[4]. Brønsted acid variants also exist but often require highly specific imine protecting groups[5].

AziridineMechanisms Imine N-Phenyl Imine IntA Zwitterion (C-C Formation) Imine->IntA AZ Reaction IntB Enolate Adduct (C-C Formation) Imine->IntB Aza-Darzens Diazo Ethyl Diazoacetate Diazo->IntA Halo α-Halo Ester Halo->IntB CatBorate VAPOL-Borate (Lewis Acid) CatBorate->IntA CatMg Chiral Mg-Phosphate (Bifunctional) CatMg->IntB Ester 1-Phenylaziridine-2-Carboxylate IntA->Ester -N2, Ring Closure IntB->Ester -X, Ring Closure Acid 1-Phenylaziridine-2-Carboxylic Acid Ester->Acid Mild Hydrolysis

Caption: Catalytic pathways for the asymmetric synthesis of 1-phenylaziridine-2-carboxylic acid.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of the two primary synthetic routes for N -phenyl/aryl aziridine-2-carboxylates.

Synthetic MethodCatalyst SystemNucleophileTypical YieldDiastereoselectivity (cis:trans)Enantiomeric Excess (ee)
AZ Reaction [3]VAPOL-Borate (10 mol%)Ethyl Diazoacetate85 - 95%> 50:1 (cis favored)90 - 98%
Aza-Darzens [4]VAPOL-Mg Phosphate (5 mol%) α -Chloro Ester70 - 88%> 20:1 (cis favored)85 - 95%
Brønsted Acid [5]TfOH (7 mol%)Diazoacetate50 - 75%> 10:1 (cis favored)N/A (Racemic)

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Ethyl 1-Phenylaziridine-2-Carboxylate via AZ Reaction

This protocol utilizes the Wulff AZ reaction, prioritized for its high atom economy and exceptional enantioselectivity.

  • Catalyst Preparation (Critical Step): In a flame-dried Schlenk flask under argon, combine VAPOL ligand (0.10 mmol) and B(OPh)3​ (0.30 mmol) in anhydrous toluene (2.0 mL). Heat to 80 °C for 1 hour.

    • Causality: Heating drives the ligand exchange.

    • Self-Validation: Apply a high vacuum (0.1 mmHg) at 80 °C for 30 minutes to remove the phenol byproduct. Failure to remove phenol will protonate the intermediate, drastically reducing the ee.

  • Imine Activation: Cool the catalyst residue to room temperature and dissolve in anhydrous CH2​Cl2​ (DCM, 2.0 mL). Add the N -phenyl imine (1.0 mmol) and stir for 15 minutes to ensure complete Lewis acid-base complexation.

  • Aziridination: Cool the mixture to 0 °C. Add ethyl diazoacetate (1.2 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents the homocoupling of diazoacetate into diethyl maleate/fumarate.

  • Monitoring: Stir at 0 °C. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete when the yellow color of the diazo compound dissipates and N2​ evolution ceases.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

Protocol B: Chemoselective Saponification to the Free Acid

Hydrolyzing the ester without opening the strained aziridine ring requires strictly controlled basic conditions.

  • Solvent Setup: Dissolve the purified ethyl 1-phenylaziridine-2-carboxylate (1.0 mmol) in a 3:1 mixture of THF and H2​O (4.0 mL total).

  • Hydrolysis: Cool the solution to 0 °C. Add LiOH⋅H2​O (1.5 mmol) in one portion.

    • Causality: LiOH is chosen over NaOH or KOH because the lithium cation provides mild Lewis acidic coordination to the ester carbonyl, accelerating hydrolysis at lower temperatures while preventing base-catalyzed ring opening. Acidic hydrolysis is strictly prohibited, as protonation of the unactivated N -phenyl nitrogen will trigger immediate nucleophilic ring-opening by water[2].

  • Isolation: Stir for 4 hours at 0 °C. Carefully adjust the pH to ~4 using 1M citric acid (do not use HCl). Extract immediately with EtOAc (3 x 10 mL). Wash with brine, dry over MgSO4​ , and concentrate in vacuo to yield the 1-phenylaziridine-2-carboxylic acid.

Quality Control and Validation Workflow

To ensure the trustworthiness of the synthesized chiral building blocks, the following self-validating analytical workflow must be executed.

ValidationWorkflow S1 Reaction Setup (Inert Atmosphere) S2 In-Process TLC (Monitor Diazo) S1->S2 S3 Workup & Chromatography S2->S3 >95% Conv. S4 1H NMR Validation (J = 6-7 Hz for cis) S3->S4 S5 Chiral HPLC (Determine ee) S4->S5 Diastereomer Pure

Caption: Self-validating experimental workflow ensuring stereochemical integrity and purity.

Critical NMR Diagnostics: The diastereomeric ratio (dr) of the aziridine is definitively assigned via 1H NMR. The coupling constant ( J ) between the C2 and C3 protons on the rigid three-membered ring is highly diagnostic.

  • cis-Aziridines: Exhibit a coupling constant of J=6.0−7.5 Hz .

  • trans-Aziridines: Exhibit a coupling constant of J=2.0−3.0 Hz . If the J value does not align with the expected cis-product, the catalyst preparation step (specifically the phenol removal) has likely failed.

References

  • Direct Access to N-H-Aziridines from Asymmetric Catalytic Aziridination with Borate Catalysts Derived from Vaulted Binaphthol. Journal of the American Chemical Society. 3

  • Catalytic Asymmetric Aza-Darzens Reaction with a Vaulted Biphenanthrol Magnesium Phosphate Salt. Organic Letters. 4

  • The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines. Journal of the American Chemical Society.5

  • Synthesis of Aziridine-2-Carboxylic Esters: Application Notes and Protocols. Benchchem. 1

  • β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. The Journal of Organic Chemistry. 2

Sources

Application

Title: Accelerated Synthesis of 1-Phenylaziridine-2-Carboxylic Acid Derivatives via Microwave-Assisted Catalytic Aziridination

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract 1-Arylaziridine-2-carboxylic acid esters are a highly valuable class...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Arylaziridine-2-carboxylic acid esters are a highly valuable class of strained heterocyclic compounds, serving as versatile precursors for α- and β-amino acids, peptidomimetics, and other biologically active molecules.[1][2][3] Traditional synthetic routes often require long reaction times and harsh conditions. This application note details a robust and highly efficient protocol for the synthesis of 1-phenylaziridine-2-carboxylic acid derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This "green chemistry" approach dramatically reduces reaction times from hours to minutes, often improves yields, and enhances overall energy efficiency by leveraging the principles of dipolar polarization and ionic conduction for rapid, uniform heating.[4][5][6][7] We provide a detailed, step-by-step protocol, an exploration of the reaction mechanism, parameter optimization guidelines, and critical safety protocols for conducting these high-energy reactions.

Introduction: The Significance of Aziridines and Microwave Synthesis

Aziridines, particularly those with a carboxylic acid moiety, are powerful synthetic intermediates due to the high ring strain of the three-membered heterocycle. This strain facilitates stereospecific ring-opening reactions, providing a reliable method for introducing nitrogen-containing functionalities into complex molecules.[8][9][10] The synthesis of these structures, however, can be challenging.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[7][11] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwave irradiation directly couples with molecules possessing a dipole moment (such as the reactants and polar solvents), leading to a rapid and uniform increase in temperature throughout the reaction medium.[4] When performed in sealed vessels, this allows for "superheating" of the solvent far above its atmospheric boiling point, leading to enormous accelerations in reaction rates.[4][12] This protocol harnesses these advantages to streamline the synthesis of 1-phenylaziridine-2-carboxylic acid derivatives.

Reaction Mechanism and Rationale

The described protocol focuses on a catalytic aziridination reaction, specifically the reaction between an in situ generated N-phenyl imine and an ethyl diazoacetate (EDA) carbene precursor.

The core transformation involves two key stages:

  • Imine Formation: A substituted benzaldehyde reacts with aniline in a condensation reaction to form the corresponding N-phenyl imine. This step is often performed in situ within the same reaction vessel.

  • Catalytic Aziridination: A catalyst, often a Lewis acid, facilitates the reaction with ethyl diazoacetate. The EDA decomposes to form a carbene, which then undergoes a cycloaddition reaction with the imine's C=N double bond to form the aziridine ring, releasing nitrogen gas (N₂).[13]

Microwave irradiation accelerates both stages. It significantly speeds up the imine formation and promotes the rapid decomposition of the diazoacetate and the subsequent cycloaddition, leading to a dramatic reduction in the required reaction time.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzaldehyde Phenyl-CHO Imine N-Phenyl Imine Benzaldehyde->Imine Aniline Phenyl-NH2 Aniline->Imine + H2O EDA N2CHCO2Et (Ethyl Diazoacetate) Carbene :CHCO2Et (Carbene) EDA->Carbene Catalyst, MW (Δ) Aziridine 1-Phenylaziridine- 2-carboxylate Imine->Aziridine Carbene->Aziridine Cycloaddition N2 N2 Gas Carbene->N2 Release

Caption: General reaction mechanism for catalytic aziridination.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general method applicable to various substituted benzaldehydes and anilines. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents:

    • Substituted Benzaldehyde (1.0 mmol)

    • Aniline (1.0 mmol)

    • Ethyl Diazoacetate (EDA), ~2.0 M in dichloromethane (0.6 mL, 1.2 mmol)

    • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (0.05 mmol, 5 mol%)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (3-4 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Dedicated laboratory microwave reactor designed for organic synthesis with pressure and temperature monitoring capabilities. Domestic microwave ovens must not be used due to extreme safety hazards .[4][14]

    • 10 mL microwave process vial with a magnetic stir bar.[12]

    • Standard laboratory glassware (flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure

Workflow A 1. Reagent Preparation B 2. Microwave Irradiation A->B Seal vial C 3. Reaction Cooldown B->C Critical safety step D 4. Aqueous Workup C->D Open vial E 5. Purification D->E Extract & Dry F 6. Characterization E->F Isolate product

Caption: Experimental workflow for microwave-assisted aziridination.

  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add the substituted benzaldehyde (1.0 mmol), aniline (1.0 mmol), and Cu(OTf)₂ (0.05 mmol).

  • Solvent and Reactant Addition: Add 3 mL of anhydrous dichloromethane. Stir the mixture for 2-3 minutes at room temperature to facilitate initial imine formation. Then, add the solution of ethyl diazoacetate (0.6 mL, 1.2 mmol).

  • Vessel Sealing: Securely cap the reaction vial. Causality: Proper sealing is essential to reach temperatures above the solvent's boiling point and contain the pressure generated during the reaction.[12]

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters to heat to 100 °C , hold for 10 minutes with magnetic stirring. The reactor will automatically modulate power to maintain the set temperature.

  • Cooldown: Crucial Safety Step: After the irradiation is complete, allow the vessel to cool to below 50 °C before removing it from the reactor.[12] Most modern reactors are equipped with forced air or gas jet cooling to expedite this process. Never attempt to open a hot, pressurized vessel.

  • Workup: Open the cooled vial in a fume hood. Transfer the reaction mixture to a separatory funnel. Dilute with 20 mL of DCM and wash sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure 1-phenylaziridine-2-carboxylic acid ester.

Data and Optimization

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters to consider are temperature, time, and choice of solvent.

Table 1: Representative Reaction Conditions and Yields

EntryAr in Ar-CHOSolventTemp (°C)Time (min)Yield (%)
1PhenylDCE1001085
24-Cl-PhenylDCE1001089
34-MeO-PhenylDCE1001578
42-NaphthylDCE1201082

Insights for Optimization:

  • Solvent Choice: Solvents with higher dielectric constants like DMF, DMSO, or DCE are excellent microwave absorbers and generally perform well.[8] The choice should also consider the solubility of reactants and the desired reaction temperature.

  • Temperature: Higher temperatures generally lead to faster reactions, but can also promote side-product formation. An initial screening between 80-120 °C is recommended.

  • Time: Most reactions are complete within 5-20 minutes. Reaction progress can be monitored by TLC on small-scale test reactions to determine the optimal time.

Critical Safety Considerations

Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These units have built-in safety interlocks, pressure and temperature sensors, and are constructed to withstand potential vessel failures.[14][15]

  • Pressure Hazard: Never exceed the recommended volume for the reaction vials. The headspace is critical for accommodating pressure increases. Always allow the vessel to cool completely before opening.[5][12]

  • Solvent Safety: Be aware of the stability of reagents and solvents at high temperatures. Flammable solvents pose a fire risk, and proper ventilation (i.e., use within a fume hood) is mandatory.[14][15]

  • Untested Reactions: When exploring a new reaction, always start with small quantities of reagents and low power/temperature settings to gauge the reaction kinetics and exothermicity.[14]

Troubleshooting Guide

Table 2: Common Issues and Recommended Solutions

IssuePossible CauseRecommended Solution
Low or No Yield 1. Incomplete imine formation.Pre-form the imine by stirring aldehyde and aniline at room temp for 30 min before adding EDA and irradiating.
2. Catalyst inactivity.Use a fresh, anhydrous catalyst. Screen other Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃).
3. Reaction temperature too low.Incrementally increase the reaction temperature by 10-20 °C.
Multiple Products 1. Reaction temperature too high, causing side reactions.Decrease the reaction temperature.
2. Extended reaction time.Reduce the irradiation time. Monitor by TLC to find the optimal endpoint.
Low Reproducibility 1. Inconsistent vial sealing.Ensure caps are tightened uniformly to the manufacturer's specification.
2. Non-homogenous heating.Ensure the stir bar is functioning correctly throughout the irradiation period.

Conclusion

This application note provides a scientifically grounded, efficient, and rapid protocol for the synthesis of 1-phenylaziridine-2-carboxylic acid derivatives. By leveraging the power of microwave irradiation, this method aligns with the principles of green chemistry, offering significant advantages over conventional heating. The detailed procedure, mechanistic insights, and safety guidelines provide researchers with a robust platform to accelerate the discovery and development of novel chemical entities derived from this important heterocyclic scaffold.

References

  • Laboratory Microwave Safety Precautions. (n.d.). Scribd. Retrieved from [Link]

  • Riela, S., et al. (2021). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. MDPI. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Gnanaoli, K., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ARKIVOC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Singh, S., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • Campidelli, S., et al. (2007). Reversible Microwave-Assisted Cycloaddition of Aziridines to Carbon Nanotubes. Journal of the American Chemical Society. Retrieved from [Link]

  • Stam, J. (1988). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Nijmegen. Retrieved from [Link]

  • Jeffrey, J. L., et al. (2023). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. PMC. Retrieved from [Link]

  • de la Hoz, A., et al. (2016). Microwave-Assisted Green Organic Synthesis. ResearchGate. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. Retrieved from [Link]

  • Turoš, J., et al. (2018). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. Retrieved from [Link]

  • Perjesi, P., et al. (2008). Microwave-Assisted Ring-Opening of Activated Aziridines with Resin-Bound Amines. Scilit. Retrieved from [Link]

  • Colacino, E., et al. (2014). New activation methods used in green chemistry for the synthesis of high added value molecules. MATEC Web of Conferences. Retrieved from [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. The Free Library. Retrieved from [Link]

  • Jonušis, M., et al. (2022). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. Retrieved from [Link]

  • Sharma, D., & Gupta, P. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Covaľová, L., et al. (2013). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Phenylaziridine-2-carboxylic Acid Ring Opening

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the nucleophilic ring-opening of 1-phenylaziridine-2-carboxylic acid. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low conversion rates.

Troubleshooting Guide: Low or No Conversion

Encountering low or no conversion in your reaction can be frustrating. This section breaks down the most common causes and provides a systematic approach to identifying and resolving the issue.

Scenario 1: The Reaction Stalls or Fails to Initiate

You've set up your reaction with 1-phenylaziridine-2-carboxylic acid and a chosen nucleophile, but analysis (TLC, LC-MS, or NMR) shows only starting material, even after a significant reaction time.

Possible Cause 1: Reagent Quality and Activity

The integrity of your starting materials and catalysts is paramount. Inactive reagents are a frequent source of reaction failure.

Troubleshooting Steps:

  • Verify Nucleophile Potency:

    • Source and Storage: Confirm that the nucleophile is from a reputable supplier and has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).

    • Purity Check: If possible, analyze the nucleophile's purity via NMR or titration. For common nucleophiles like sodium azide or thiophenol, ensure they haven't been excessively exposed to air or moisture.

    • Fresh is Best: If in doubt, use a freshly opened bottle or a newly purified batch of the nucleophile.

  • Assess Catalyst/Activator Health (if applicable):

    • Lewis Acids: Many ring-opening reactions of N-aryl aziridines are catalyzed by Lewis acids (e.g., BF₃·OEt₂, Zn(II) halides, Sc(OTf)₃).[1] These reagents are often highly sensitive to moisture. Use a fresh, sealed bottle or a recently purchased batch.

    • Bases: If your nucleophile requires deprotonation (e.g., thiols, alcohols), ensure the base (e.g., n-BuLi, NaH) is active. The activity of organolithium reagents can be determined by titration.

  • Evaluate the Aziridine Substrate:

    • Stability: While generally stable, 1-phenylaziridine-2-carboxylic acid can degrade under harsh acidic or basic conditions or upon prolonged storage, especially if impure. Confirm its integrity via NMR.

    • Activating Group: The N-phenyl group is considered a non-activating group compared to electron-withdrawing groups like tosyl (Ts) or carbamates (Boc, Cbz).[2][3] Reactions with non-activated aziridines often require more forcing conditions or activation.[2][4]

Workflow for Diagnosing Reagent Issues

Start Low Conversion Observed Check_Nuc Verify Nucleophile Activity & Purity Start->Check_Nuc Check_Cat Assess Catalyst/ Activator Health Check_Nuc->Check_Cat Nucleophile OK Use_Fresh Use Fresh Reagents/ Catalyst Check_Nuc->Use_Fresh Suspect Check_Azi Confirm Aziridine Substrate Integrity Check_Cat->Check_Azi Catalyst OK Check_Cat->Use_Fresh Suspect Check_Azi->Use_Fresh Suspect Re_Run Re-run Reaction Check_Azi->Re_Run Substrate OK Use_Fresh->Re_Run

Caption: Diagnostic workflow for reagent-related issues.

Possible Cause 2: Suboptimal Reaction Conditions

The efficiency of aziridine ring-opening is highly dependent on reaction conditions.[2] The N-phenyl group, being less activating than a sulfonyl group, often necessitates carefully optimized parameters.

Troubleshooting Steps:

  • Solvent Selection:

    • The choice of solvent can dramatically influence reaction rates. Aprotic polar solvents like THF, acetonitrile, or DMF are commonly used.

    • For reactions involving charged nucleophiles, a solvent that can stabilize the transition state is crucial.

    • Experiment: Screen a few different solvents. For instance, if a reaction is sluggish in THF, switching to a more polar solvent like acetonitrile may accelerate the reaction.

  • Temperature Control:

    • Many ring-opening reactions of N-aryl aziridines require elevated temperatures to proceed at a reasonable rate.[5]

    • If your reaction is running at room temperature with low conversion, incrementally increase the temperature (e.g., to 40 °C, 60 °C, or reflux) while monitoring for product formation and potential decomposition.

  • Reaction Time:

    • These reactions can be slower than anticipated. Ensure you are monitoring the reaction over a sufficient period (e.g., 12-24 hours) before concluding it has failed. Use TLC or small-aliquot LC-MS analysis to track progress.

ParameterRecommendation for N-Phenyl AziridinesRationale
Temperature Start at RT, then increase to 40-80 °CThe N-phenyl group is not strongly activating, often requiring thermal energy to overcome the activation barrier.
Solvent THF, CH₃CN, DMFAprotic polar solvents can stabilize charged intermediates and transition states without interfering with the nucleophile.
Concentration 0.1 - 0.5 MStandard concentration range; too dilute may slow down bimolecular reactions, too concentrated may lead to side products.
Scenario 2: The Reaction is Messy, with Multiple Byproducts

Your starting material is being consumed, but the desired product is formed in low yield, accompanied by several other spots on a TLC plate or peaks in an LC-MS chromatogram.

Possible Cause: Competing Reaction Pathways & Decomposition

The carboxylate group on the aziridine ring introduces additional reactivity. Furthermore, the regioselectivity of the ring-opening can be a significant challenge.

Troubleshooting Steps:

  • Assess Regioselectivity:

    • Nucleophilic attack can occur at either C2 (the carbon bearing the carboxylic acid) or C3. The outcome is influenced by steric and electronic factors, as well as the nature of the nucleophile and catalyst.

    • SN2-type attack: Generally favors the less sterically hindered C3 position.

    • SN1-type character: Lewis acid activation can promote the development of positive charge. For a 1-phenylaziridine, a benzylic-type carbocationic character at C3 might be stabilized, but the electron-withdrawing carboxylate at C2 can also influence the electronics.

    • Action: Carefully characterize your product mixture using 1D and 2D NMR (COSY, HSQC) to identify all isomers formed. The ratio of regioisomers will inform your optimization strategy. For example, less coordinating solvents might favor one isomer over another.

  • Check for Nucleophilic Attack at the Carbonyl:

    • Strong, hard nucleophiles (e.g., organolithiums, Grignard reagents) can potentially attack the ester or carboxylic acid carbonyl group.

    • Mitigation: If you suspect this side reaction, consider protecting the carboxylic acid as a less reactive ester (e.g., a methyl or ethyl ester) before the ring-opening step.

  • Consider Substrate or Product Decomposition:

    • Elevated temperatures or strongly acidic/basic conditions can lead to decomposition.

    • Action: If you observe significant byproduct formation upon heating, try running the reaction at a lower temperature for a longer duration. If using a Lewis acid, consider a milder one or reducing the catalytic loading.

Mechanism: Regioselectivity in Ring Opening

sub 1-Phenylaziridine-2-carboxylate N-Ph COOR C2 C3 prod_c3 Attack at C3 (Path A) α-Amino Acid Derivative prod_c2 Attack at C2 (Path B) β-Amino Acid Derivative Nu Nucleophile (Nu⁻) Nu->sub:c3 Nu->sub:c2

Sources

Reference Data & Comparative Studies

Validation

1-phenylaziridine-2-carboxylic acid vs 1-benzylaziridine-2-carboxylic acid reactivity

Reactivity Profiling: 1-Phenylaziridine-2-carboxylic Acid vs. 1-Benzylaziridine-2-carboxylic Acid Executive Summary In the development of unnatural amino acids and peptidomimetics, aziridine-2-carboxylic acids serve as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling: 1-Phenylaziridine-2-carboxylic Acid vs. 1-Benzylaziridine-2-carboxylic Acid

Executive Summary

In the development of unnatural amino acids and peptidomimetics, aziridine-2-carboxylic acids serve as highly strained, versatile synthetic intermediates. The choice of the nitrogen protecting group—specifically N-phenyl versus N-benzyl—fundamentally alters the electronic environment of the three-membered ring. This guide provides an objective comparison of the reactivity, regioselectivity, and experimental handling of 1-phenylaziridine-2-carboxylic acid (a semi-activated substrate) and 1-benzylaziridine-2-carboxylic acid (an unactivated substrate), supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: Electronic Control of Reactivity

The intrinsic reactivity of an aziridine toward nucleophilic ring opening is dictated by the ability of the nitrogen atom to act as a leaving group. This is governed by the substituent attached to the nitrogen[1].

1-Phenylaziridine-2-carboxylic Acid (Semi-Activated) The N-phenyl group exerts an electron-withdrawing effect via resonance. The nitrogen lone pair is partially delocalized into the aromatic π -system, which decreases the basicity of the nitrogen and increases the polarization of the C–N bonds[1]. Because the nitrogen is a superior leaving group compared to aliphatic amines, this substrate is considered "semi-activated." Ring opening can often be achieved with mild Lewis acids. The transition state possesses partial carbocationic character ( SN​1 -like), meaning regioselectivity can be highly tunable. For example, nucleophilic attack often occurs preferentially at the more substituted C-2 position due to the stabilization of the developing positive charge by the adjacent carboxylate and phenyl groups[2].

1-Benzylaziridine-2-carboxylic Acid (Unactivated) Conversely, the N-benzyl group is an aliphatic, electron-donating substituent. The nitrogen lone pair remains strictly localized, rendering the nitrogen highly basic and a poor leaving group. Consequently, 1-benzylaziridine-2-carboxylic acid is "unactivated" and exhibits high kinetic stability[1]. To induce ring opening, the nitrogen must undergo robust electrophilic activation—typically via quaternization to form a transient aziridinium ion or through coordination with a strong Lewis acid (e.g., BF3​⋅OEt2​ ). Once activated, the reaction proceeds via a strict SN​2 mechanism, with nucleophilic attack occurring almost exclusively at the less sterically hindered C-3 position[3].

Pathway Visualization

ReactivityPathway Root Aziridine-2-carboxylic acid NPhenyl 1-Phenylaziridine (Semi-Activated) Root->NPhenyl NBenzyl 1-Benzylaziridine (Unactivated) Root->NBenzyl PropP Delocalized N-Lone Pair Weaker C-N Bond NPhenyl->PropP PropB Localized N-Lone Pair Stronger C-N Bond NBenzyl->PropB RO_P Mild Lewis Acid Catalysis (e.g., Zn(OTf)2) PropP->RO_P RO_B Strong Activation Required (e.g., BF3·OEt2 / Quaternization) PropB->RO_B ProdP Tunable Regioselectivity (C-2 or C-3 Attack) RO_P->ProdP ProdB Strict SN2 Mechanism (Predominantly C-3 Attack) RO_B->ProdB

Fig 1. Mechanistic pathways for nucleophilic ring-opening of N-phenyl vs N-benzyl aziridines.

Quantitative Data: Reactivity Profiles

The following table summarizes the divergent reactivity profiles of the two substrates, providing a benchmark for synthetic planning.

Parameter1-Phenylaziridine-2-carboxylic acid1-Benzylaziridine-2-carboxylic acid
Electronic Classification Semi-activated[1]Unactivated[1]
Nitrogen Lone Pair Delocalized (Resonance with phenyl)Localized (Aliphatic benzyl group)
Typical Activation Required Mild Lewis Acids (e.g., Zn(OTf)2​ , Cu(OTf)2​ )Strong Lewis Acids (e.g., BF3​⋅OEt2​ ) or Alkylation
Primary Ring-Opening Mechanism Borderline SN​1 / SN​2 Strict SN​2 (via Aziridinium intermediate)
Observed Regioselectivity High C-2 preference (e.g., up to 10.5:1 C-2:C-3 ratio)[2]Exclusive C-3 attack (N1-C3 bond breakage)[3]
Post-Reaction Deprotection Oxidative cleavage (e.g., CAN)Hydrogenolysis ( H2​ , Pd/C)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints prevent the progression of failed reactions, saving time and resources.

Protocol A: Regioselective Ring-Opening of 1-Phenylaziridine-2-carboxylate

Objective: Achieve C-2 selective nucleophilic attack using mild Lewis acid catalysis.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-phenylaziridine-2-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Catalyst Addition: Add Zn(OTf)2​ (0.1 equiv) and stir for 10 minutes at room temperature. Self-Validation Checkpoint 1: The solution should remain clear; any immediate precipitation indicates moisture contamination, requiring solvent replacement.

  • Nucleophile Introduction: Add the nucleophile (e.g., benzyl bromide or an azide source, 1.2 equiv) dropwise[2]. Heat the mixture to 60 °C.

  • Real-Time Monitoring: After 2 hours, withdraw a 50 μ L aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). Self-Validation Checkpoint 2: The disappearance of the starting material and the emergence of a single major UV-active spot confirms high regioselectivity. Two distinct spots of equal intensity indicate a failure in catalyst-directed selectivity.

  • Workup & NMR Validation: Concentrate the crude mixture. Before column chromatography, record a crude 1H NMR spectrum. Self-Validation Checkpoint 3: Integrate the α -proton vs. β -proton signals to mathematically validate the C-2:C-3 regioselectivity ratio (expected >10:1)[2] prior to any potential mass loss during purification.

Protocol B: Aziridinium-Mediated Ring-Opening of 1-Benzylaziridine-2-carboxylate

Objective: Achieve C-3 selective ring opening via strong electrophilic activation.

  • Preparation: In a flame-dried flask under argon, dissolve 1-benzylaziridine-2-carboxylate (1.0 equiv) and TMSN3​ (1.5 equiv) in anhydrous CH2​Cl2​ (0.1 M). Cool the mixture to -78 °C.

  • Activation: Slowly add BF3​⋅OEt2​ (1.1 equiv) dropwise over 15 minutes. Self-Validation Checkpoint 1: The strict temperature control prevents the unactivated aziridine from undergoing non-specific polymerization.

  • Propagation: Allow the reaction to slowly warm to 0 °C over 3 hours.

  • Quench & Mass Balance: Quench the reaction strictly with saturated aqueous NaHCO3​ to neutralize the strong Lewis acid and prevent product degradation[3]. Extract with CH2​Cl2​ and dry over Na2​SO4​ . Self-Validation Checkpoint 2: Weigh the crude isolate. If the crude mass exceeds the theoretical yield by >10%, boron salts or solvent remain trapped, prompting re-drying under high vacuum before proceeding to isolation.

  • Isolation: Purify via flash chromatography to isolate the α -amino acid derivative resulting from N1-C3 bond cleavage[3].

References

  • The Journal of Organic Chemistry, 2007. Supports claims regarding the highly regioselective C-2 nucleophilic attack of N-phenyl aziridines.

  • Chemistry - A European Journal, 2014. Supports foundational mechanistic claims regarding the necessity of nitrogen-activating groups to stabilize developing negative charges during ring opening.

  • Tetrahedron, 2001. Supports claims regarding the strict C-3 regioselectivity and N1-C3 bond breakage of 1-benzylaziridine derivatives under strong Lewis acid conditions.

Sources

Comparative

Comparing ring strain in 1-phenylaziridine-2-carboxylic acid and epoxides

Thermodynamic and Kinetic Profiling of 3-Membered Heterocycles: 1-Phenylaziridine-2-Carboxylic Acid vs. Epoxides Introduction: The Energetic Penalty of 3-Membered Rings In the realm of synthetic organic chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic and Kinetic Profiling of 3-Membered Heterocycles: 1-Phenylaziridine-2-Carboxylic Acid vs. Epoxides

Introduction: The Energetic Penalty of 3-Membered Rings

In the realm of synthetic organic chemistry and drug development, three-membered rings (3MRs) are highly prized for their "spring-loaded" reactivity. This reactivity is thermodynamically driven by immense ring strain energy (RSE), which arises primarily from severe angle compression (internal bond angles of ~60° compared to the ideal 109.5° for sp³ hybridized atoms) and the torsional strain resulting from eclipsing substituent interactions[1].

While epoxides (oxiranes) and aziridines share a nearly identical baseline RSE, their native reactivity profiles differ drastically due to the electronic nature of their respective heteroatoms[2]. Understanding how to manipulate this strain through substituent effects is critical for designing predictable synthetic workflows.

Substituent-Driven Activation: Overcoming the Heteroatom Deficit

Epoxides are inherently highly reactive. The high electronegativity of oxygen (3.44 on the Pauling scale) strongly polarizes the adjacent C–O bonds, rendering the ring carbons highly electrophilic and susceptible to acid/base-catalyzed nucleophilic attack[3].

Conversely, unsubstituted aziridines are notoriously sluggish[3]. Nitrogen is less electronegative (3.04), resulting in weaker bond polarization. More importantly, the nitrogen lone pair donates electron density into the ring system, stabilizing the C–N bonds against nucleophilic cleavage. To force an aziridine to behave with epoxide-like reactivity, it must be "activated"[4].

1-Phenylaziridine-2-carboxylic acid represents a masterclass in substituent-driven activation:

  • N-Phenyl Activation: The phenyl group acts as a powerful electron sink. By conjugating with the nitrogen lone pair, the phenyl ring withdraws electron density away from the heterocycle. This eliminates the native electronic stabilization, rendering the aziridine carbons highly electrophilic[3].

  • C2-Carboxylic Acid Direction: The carboxylic acid group at the C2 position introduces both a strong dipole and significant steric bulk. This structural bias dictates the regioselectivity of ring-opening reactions. When exposed to nucleophiles, the activated ring opens highly regioselectively, mimicking the predictable, enantiospecific ring-opening of terminal epoxides[5].

Pathway Start Strained 3-Membered Ring (RSE ~27 kcal/mol) Az 1-Phenylaziridine-2- carboxylic acid Start->Az Ep Epoxide (Oxirane) Start->Ep Act N-Phenyl Conjugation (Lone Pair Withdrawal) Az->Act Acid High Electronegativity (C-O Bond Polarization) Ep->Acid NucAz Regioselective Nucleophilic Attack Act->NucAz NucEp Acid/Base Catalyzed Ring Opening Acid->NucEp

Caption: Divergent activation mechanisms for nucleophilic ring-opening in aziridines vs epoxides.

Quantitative Comparison of Strain and Reactivity

To objectively compare these systems, we must look at their thermodynamic properties. The table below summarizes the energetic and kinetic differences between these heterocycles.

PropertyEpoxide (Oxirane)Unsubstituted Aziridine1-Phenylaziridine-2-carboxylic acid
Heteroatom OxygenNitrogenNitrogen
Heteroatom Electronegativity 3.443.043.04
Baseline Ring Strain Energy (RSE) ~27.3 kcal/mol[6]~27.0 kcal/mol[7]~28.5 kcal/mol (Estimated)
Ring-Opening Kinetics Highly rapidSluggish (Requires forcing conditions)Rapid (Comparable to epoxides)[5]
Primary Activation Mode Brønsted/Lewis Acid CatalysisN/A (Non-activated)N-Substituent Electron Withdrawal

Experimental Determination of Ring Strain: A Self-Validating Protocol

Measuring the RSE of highly reactive 3MRs requires extreme precision. Historically, bomb calorimetry (measuring the heat of combustion) was utilized[8]. However, as an application scientist, I strongly advise against combustion for these specific heterocycles. The total enthalpy of combustion is massive (often >1000 kcal/mol), meaning the ~27 kcal/mol strain energy is easily swallowed by the instrument's margin of error.

Instead, Isothermal Reaction Calorimetry (measuring the heat of reduction) combined with Density Functional Theory (DFT) provides a self-validating, high-fidelity system[9]. By reducing the ring to an acyclic alcohol or amine, the total enthalpy change is kept small (20–50 kcal/mol), drastically reducing the relative error[9].

Workflow A Synthesize & Purify Heterocycle (>99.5%) B Isothermal Reaction Calorimetry (Reduction) A->B Empirical C DFT Modeling (Homodesmotic Rxns) A->C Theoretical D Calculate Gas-Phase Enthalpy (ΔHf) B->D C->D E Derive Ring Strain Energy (RSE) D->E

Caption: Workflow combining reaction calorimetry and DFT to determine ring strain energy.

Step-by-Step Methodology for RSE Determination
  • Substrate Purification & Validation: Synthesize the target aziridine or epoxide. Causality: You must validate purity to >99.5% via GC-MS. Even trace amounts of acyclic impurities will artificially lower the measured enthalpy release, invalidating the RSE calculation.

  • Isothermal Reaction Calorimetry: Introduce the pure liquid substrate into a calorimeter vessel containing a standardized solution of lithium triethylborohydride (LiEt₃BH) in THF at 25.15 °C[9]. Causality: LiEt₃BH is a potent nucleophile that cleanly and irreversibly opens the ring via an Sₙ2 mechanism, ensuring a single reaction pathway without side-product thermal noise. Record the enthalpy of reduction ( ΔHred​ ).

  • Ebulliometry (Enthalpy of Vaporization): Measure the boiling point of the substrate at varying pressures and fit the data to the Clausius-Clapeyron equation[9]. Causality: Calorimetry yields liquid-phase data. To calculate the intrinsic molecular strain free of intermolecular forces, you must convert the data to the gas-phase enthalpy of formation ( ΔHf∘​ ).

  • Computational Benchmarking: Run DFT calculations (e.g., B3LYP-D4/def2-TZVP) using homodesmotic reactions[7]. Causality: Homodesmotic reactions conserve the number and types of bonds (e.g., sp³-sp³, sp²-sp³) on both sides of the theoretical equation. This self-validates the experimental data by mathematically canceling out systematic computational errors, yielding a highly accurate theoretical RSE to compare against your calorimetric results[7].

Conclusion

While 1-phenylaziridine-2-carboxylic acid and standard epoxides share a nearly identical thermodynamic baseline of ~27 kcal/mol in ring strain, their kinetic reactivity is governed by entirely different mechanisms. Epoxides rely on the inherent electronegativity of oxygen, whereas the aziridine derivative relies on the strategic placement of electron-withdrawing substituents to "unlock" its spring-loaded potential. By employing self-validating calorimetric and computational protocols, researchers can accurately quantify these subtle energetic differences, enabling more predictable drug development and synthetic workflows.

Sources

Validation

HPLC Method Validation for 1-Phenylaziridine-2-Carboxylic Acid Enantiomer Separation: A Comparative Guide

The stereoselective synthesis and analysis of aziridine derivatives are critical in modern drug development. 1-Phenylaziridine-2-carboxylic acid is a highly strained, chiral three-membered heterocyclic compound that serv...

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Author: BenchChem Technical Support Team. Date: April 2026

The stereoselective synthesis and analysis of aziridine derivatives are critical in modern drug development. 1-Phenylaziridine-2-carboxylic acid is a highly strained, chiral three-membered heterocyclic compound that serves as a vital intermediate for stereospecific ring-opening reactions, yielding functionalized unnatural amino acids and pharmacophores [1]. Because the enantiomeric purity of this intermediate directly dictates the stereochemical outcome of the final Active Pharmaceutical Ingredient (API), developing a robust, validated High-Performance Liquid Chromatography (HPLC) method for enantiomer separation is non-negotiable.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for resolving 1-phenylaziridine-2-carboxylic acid enantiomers and outlines a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines [2].

Mechanistic Causality in Chiral Recognition

Separating the (R)- and (S)-enantiomers of 1-phenylaziridine-2-carboxylic acid requires a chiral environment capable of forming transient, energy-differentiated diastereomeric complexes. The structural features of the analyte—a rigid aziridine ring, a bulky phenyl group, and a polar carboxylic acid moiety—dictate the choice of the chiral selector [3].

When selecting a CSP, the interactions primarily rely on:

  • Hydrogen Bonding: Between the carboxylic acid of the analyte and the carbamate/amide linkages of the CSP.

  • π−π Stacking: Between the phenyl ring of the analyte and the aromatic rings of the chiral selector.

  • Steric Inclusion: The rigid aziridine ring must fit into the chiral cavities (e.g., the helical grooves of polysaccharides or the hydrophobic toroid of cyclodextrins).

Comparative Performance of Chiral Stationary Phases

To determine the optimal column, we compare three dominant CSP classes: Amylose-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), Cellulose-based, and β -Cyclodextrin.

Table 1: Comparative Chromatographic Performance for 1-Phenylaziridine-2-Carboxylic Acid

CSP TypeChiral SelectorResolution ( Rs​ )Selectivity ( α )Retention Time (S)Retention Time (R)
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)3.2 1.45 6.5 min8.2 min
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate)2.81.307.1 min8.9 min
Cyclodextrin Native β -Cyclodextrin1.21.1012.4 min13.1 min

Data represents typical optimized normal-phase conditions (Hexane/Isopropanol/TFA).

The Causality of Superiority: Amylose-based CSPs consistently outperform Cellulose and Cyclodextrin for this specific molecule. The helical structure of amylose creates a more accommodating chiral groove for the bulky 1-phenylaziridine structure compared to the linear rigidity of cellulose. Furthermore, native β -cyclodextrin cavities are often too restrictive for the rigid phenylaziridine orientation, resulting in poor chiral recognition and baseline resolution failure ( Rs​<1.5 ) [3].

Experimental Workflow & Method Lifecycle

Method development and validation must follow a lifecycle approach as defined by ICH Q14 and Q2(R2). The workflow below illustrates the progression from initial screening to routine Quality Control (QC) implementation.

G A Target Profile 1-Phenylaziridine-2-carboxylic acid B CSP Screening Amylose vs Cellulose A->B C Method Optimization Mobile Phase, Temp, Flow B->C D ICH Q2(R2) Validation Specificity, Precision, Accuracy C->D E Routine Quality Control Enantiomeric Excess (%ee) D->E

Workflow for chiral HPLC method development and lifecycle management.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) . The method cannot proceed to sample analysis unless the SST criteria are met, making the workflow inherently self-validating [4].

Part A: Optimized Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v).

    • Expert Insight: The addition of 0.1% TFA is a critical causal factor. Without it, the free carboxylic acid of the analyte interacts with residual silanol groups on the silica support, causing severe peak tailing and destroying enantiomeric resolution. TFA suppresses the ionization of the analyte, ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

Part B: System Suitability Testing (SST)

Before initiating validation, inject a racemic standard solution (50 µg/mL) six times.

  • Resolution ( Rs​ ): Must be ≥2.0 between the (S) and (R) enantiomers.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks.

  • Precision: The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

Part C: ICH Q2(R2) Validation Execution

Validation Start ICH Q2(R2) Validation Execution Spec Specificity Blank, Racemate, Spiked Start->Spec Lin Linearity & Range LOQ to 150% Spec Start->Lin Prec Precision Repeatability & Intermediate Start->Prec Acc Accuracy Spike Recovery Start->Acc Rob Robustness DoE: Temp, Flow, Modifier Start->Rob Report Final Validation Report Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

ICH Q2(R2) validation parameter execution matrix.

Step 1: Specificity Inject the diluent (blank), the racemic mixture, and the individual enantiomer standards. Verify that the blank shows no interfering peaks at the retention times of the enantiomers.

Step 2: Linearity and Range Prepare a series of standard solutions spanning from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.15 µg/mL to 75 µg/mL). Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

Step 3: Accuracy (Recovery) Prepare samples by spiking known amounts of the undesired enantiomer into a fixed concentration of the desired enantiomer at three levels (50%, 100%, and 150% of the specification limit). Analyze in triplicate. Calculate the percentage recovery.

Step 4: Precision (Repeatability & Intermediate Precision) For repeatability, inject six independent preparations of the sample at the 100% test concentration. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

Step 5: Robustness Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Isopropanol content ( ±2 %). Evaluate the impact on Resolution ( Rs​ ).

Validation Data Summary

A successfully validated method using the Amylose-based CSP will yield data compliant with ICH Q2(R2) acceptance criteria [2]. Table 2 summarizes the benchmark results expected from this protocol.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (Amylose CSP)
Specificity Baseline separation ( Rs​≥1.5 ), no blank interference Rs​=3.2 , no interference detected
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 (Range: 0.15 - 75 µg/mL)
Precision (Repeatability) %RSD of peak areas ≤2.0% %RSD = 0.8% (n=6)
Accuracy (Recovery) Mean recovery between 95.0% - 105.0%98.5% - 101.2% across all spike levels
Robustness Rs​≥1.5 under all varied conditions Rs​≥2.8 (Most sensitive to IPA variation)

Conclusion

The enantiomeric separation of 1-phenylaziridine-2-carboxylic acid is best achieved using an Amylose-based chiral stationary phase under normal-phase conditions. The inclusion of an acidic modifier (TFA) is mechanistically vital to suppress ionization and prevent peak tailing. By adhering to the self-validating protocol and ICH Q2(R2) guidelines outlined in this guide, analytical scientists can ensure the rigorous quantification of chiral impurities, safeguarding the stereochemical integrity of downstream pharmaceutical products.

References

  • Nitrile Biotransformations for the Efficient Synthesis of Highly Enantiopure 1-Arylaziridine-2-carboxylic Acid Derivatives and Their Stereoselective Ring-Opening Reactions ACS Publications URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / ICH URL:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL:[Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances Registech URL:[Link]

Comparative

Nucleophilic Ring Opening: 1-Phenylaziridine-2-Carboxylic Acid vs. Aziridine-2-Carboxylic Acid

A Comprehensive Comparison Guide for Synthetic Chemists and Drug Development Professionals Aziridines, the smallest nitrogen-containing heterocycles, are highly strained (26–27 kcal/mol) and serve as versatile synthons f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Synthetic Chemists and Drug Development Professionals

Aziridines, the smallest nitrogen-containing heterocycles, are highly strained (26–27 kcal/mol) and serve as versatile synthons for the preparation of complex nitrogenous compounds, particularly α

  • and β -amino acids [1]. However, the regioselectivity and activation energy required for nucleophilic ring opening are heavily dictated by the electronic nature of the nitrogen substituent.

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization where predicting the regiochemical outcome of aziridine ring opening is critical. This guide provides an objective, data-driven comparison between 1-phenylaziridine-2-carboxylic acid (an N -aryl, semi-activated substrate) and aziridine-2-carboxylic acid (an N -unsubstituted, unactivated substrate), detailing the mechanistic causality behind their divergent reactivities.

Mechanistic Divergence: Electronic vs. Steric Control

The core difference between these two substrates lies in the availability of the nitrogen lone pair and the subsequent stabilization of the transition state during nucleophilic attack.

Aziridine-2-Carboxylic Acid ( N -H): Steric Dominance

Unsubstituted aziridine-2-carboxylates are considered "unactivated." The basic nitrogen lone pair is fully available, meaning these substrates typically resist nucleophilic attack unless protonated or coordinated to a strong Lewis acid [2]. Once activated by an acid, the ring opening proceeds via an SN​2 -like mechanism. Because the transition state lacks significant carbocation character, the regioselectivity is governed entirely by steric hindrance . Nucleophiles preferentially attack the less hindered C3 position ( β -carbon) , yielding α -amino acid derivatives.

1-Phenylaziridine-2-Carboxylic Acid ( N -Phenyl): Electronic Dominance

The introduction of an N -phenyl group delocalizes the nitrogen lone pair into the aromatic ring, reducing its basicity. While often classified as less activated than N -tosyl or N -acyl derivatives, N -aryl aziridines exhibit unique reactivity when treated with electrophiles (e.g., benzyl bromide). The electrophile quaternizes the nitrogen, forming a highly reactive aziridinium ion [3]. The adjacent electron-withdrawing carboxylic acid/amide group exerts an α -effect, stabilizing the developing partial positive charge at the C2 position ( α -carbon) . Consequently, nucleophilic attack (e.g., by the liberated bromide) occurs predominantly at C2, yielding β -amino acid derivatives.

MechanisticPathway Start Aziridine-2-Carboxylic Acid Derivatives NH N-H (Unactivated) Aziridine-2-Carboxylic Acid Start->NH NPhenyl N-Phenyl (Semi-activated) 1-Phenylaziridine-2-Carboxylic Acid Start->NPhenyl Protonation Lewis Acid Activation NH->Protonation Aziridinium Electrophilic Activation (Aziridinium Ion) NPhenyl->Aziridinium C3Attack Steric Control: Nucleophilic Attack at C3 (β) Protonation->C3Attack SN2 C2Attack Electronic Control: Nucleophilic Attack at C2 (α) Aziridinium->C2Attack SN2 AlphaAA Product: α-Amino Acid Derivatives C3Attack->AlphaAA BetaAA Product: β-Amino Acid Derivatives C2Attack->BetaAA

Mechanistic divergence in regioselective nucleophilic ring opening based on N-substitution.

Quantitative Regioselectivity Comparison

The table below summarizes the experimental performance and regiochemical outcomes of both substrates under standard ring-opening conditions. Data is synthesized from established literature protocols [2][3][4].

ParameterAziridine-2-Carboxylic Acid ( N -H)1-Phenylaziridine-2-Carboxylic Acid ( N -Phenyl)
Activation Status UnactivatedSemi-activated
Required Promoter Lewis Acid (e.g., BF3​⋅OEt2​ ) or Protic AcidElectrophile (e.g., Benzyl Bromide)
Typical Nucleophile Thiols, Amines, AzidesHalides (in situ), Azides
Dominant Attack Site C3 ( β -carbon)C2 ( α -carbon)
Regioselectivity Ratio > 95:5 (C3:C2)10.5:1 (C2:C3)
Primary Product Class α -Amino acid derivatives β -Amino acid derivatives
Reaction Kinetics Slow (requires elevated temps or strong acids)Fast (rapid aziridinium formation at RT)

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and built-in observational checkpoints.

ExperimentalWorkflow Step1 Substrate Preparation Step2 Activation Phase (Electrophile/Acid) Step1->Step2 Step3 Nucleophilic Attack Step2->Step3 Step4 Quench & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Standardized experimental workflow for the nucleophilic ring opening of aziridine substrates.

Protocol A: C3-Selective Ring Opening of Aziridine-2-Carboxylic Acid

Objective: Synthesize an α -amino acid thioether derivative via steric control.

Causality Note: Because the N -H aziridine is unactivated, we utilize Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) as a hard Lewis acid to polarize the C-N bonds without forming a bulky intermediate, ensuring the incoming thiol attacks the sterically accessible C3 position.

  • Preparation: Dissolve aziridine-2-carboxylic acid methyl ester (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Cool the system to 0 °C to prevent uncontrolled exothermic degradation.

  • Activation: Add BF3​⋅OEt2​ (1.2 mmol) dropwise. Validation Checkpoint: A slight color change (usually pale yellow) indicates successful Lewis acid coordination.

  • Nucleophilic Attack: Introduce thiophenol (1.2 mmol) slowly. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material ( Rf​≈0.4 ) and the appearance of a lower-running spot ( Rf​≈0.2 ) confirms conversion.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to yield the C3-attack product (S-phenylcysteine derivative).

Protocol B: C2-Selective Ring Opening of 1-Phenylaziridine-2-Carboxamide

Objective: Synthesize a β -amino acid derivative via electronic control (Aziridinium intermediate).

Causality Note: Benzyl bromide serves a dual purpose here. It acts as an electrophile to quaternize the N -phenyl nitrogen, forming a highly reactive aziridinium ion. Simultaneously, it liberates a bromide ion, which acts as an in situ nucleophile. The high local concentration of bromide and the α -effect of the carboxamide group drive the attack to the C2 position [3].

  • Preparation: Dissolve 1-phenylaziridine-2-carboxamide (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature.

  • Dual Activation/Attack: Add benzyl bromide (1.5 mmol) in a single portion. Stir the mixture at room temperature. Validation Checkpoint: Unlike Protocol A, this reaction proceeds rapidly due to the highly reactive aziridinium intermediate. TLC monitoring (Hexanes:EtOAc 1:1) should show complete consumption of the starting material within 30–60 minutes.

  • Quench & Workup: Add water (10 mL) to quench any unreacted benzyl bromide. Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Drying: Dry the organic phase over anhydrous MgSO4​ and remove the solvent under vacuum.

  • Isolation: Purify the crude residue via silica gel chromatography. The major isolated product will be R

    β -[(benzyl)phenylamino]- α -bromopropanamide (C2 attack), typically isolated in a 10.5:1 ratio over the C3-attack byproduct.

Conclusion for Drug Development

When designing synthetic routes for unnatural amino acids or peptidomimetics, the choice of aziridine nitrogen substitution is paramount. If your target requires an α -amino acid scaffold , utilize the unactivated aziridine-2-carboxylic acid with Lewis acid promoters to exploit steric control (C3 attack). Conversely, if your target is a β -amino acid derivative , employing 1-phenylaziridine-2-carboxylic acid with an electrophilic activator like benzyl bromide will elegantly flip the regioselectivity to the C2 position via electronic stabilization.

References

  • Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12). Available at: [Link]

  • Galonic, D. P., et al. (2004). Site-Selective Conjugation of Thiols with Aziridine-2-Carboxylic Acid-Containing Peptides. Journal of the American Chemical Society. Available at:[Link]

  • Zheng, G. W., et al. (2007). Nitrile Biotransformations for the Efficient Synthesis of Highly Enantiopure 1-Arylaziridine-2-carboxylic Acid Derivatives and Their Stereoselective Ring-Opening Reactions. The Journal of Organic Chemistry. Available at:[Link]

  • Fotsch, C., et al. (2014). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC - NIH. Available at: [Link]

Validation

Benchmarking Catalytic Modalities for the Asymmetric Synthesis of 1-Phenylaziridine-2-Carboxylic Acid

The Synthetic Challenge in Drug Development Aziridine-2-carboxylic acids are highly strained, dense electrophilic scaffolds essential for the design of 1 and the synthesis of unnatural α- and β-amino acids[1]. The 1-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

The Synthetic Challenge in Drug Development

Aziridine-2-carboxylic acids are highly strained, dense electrophilic scaffolds essential for the design of 1 and the synthesis of unnatural α- and β-amino acids[1]. The 1-phenyl derivative presents a unique stereochemical and stability challenge. The electron-withdrawing nature of the N-phenyl ring sensitizes the aziridine to nucleophilic ring-opening, while the α-proton at the C2 position is highly acidic.

Consequently, traditional harsh saponification of aziridine esters leads to rapid epimerization or ring-opening to 1[1]. To circumvent this, modern synthetic routes rely on highly stereoselective catalytic aziridination followed by meticulously controlled deprotection, or direct2 of the free acid[2].

Mechanistic Benchmarking of Chiral Catalysts

Main-Group Organocatalysis: VAPOL-BOROX Catalysts

The Wulff catalytic asymmetric aziridination (AZ reaction) utilizes a chiral boroxinate (BOROX) complex derived from 3[3].

  • Causality & Mechanism: The Lewis acidic boron center coordinates to the lone pair of the N-phenyl imine, lowering its LUMO. The bulky chiral VAPOL ligand creates a deep, rigid chiral pocket that completely shields one face of the imine. When ethyl diazoacetate (EDA) approaches, the steric constraints dictate a highly enantio- and diastereoselective carbene transfer, predominantly yielding the 3[3].

Transition Metal Catalysis: Chiral Dirhodium(II) Complexes

Dirhodium(II) tetracarboxylates operate via a distinct mechanism: metal-carbenoid formation.

  • Causality & Mechanism: Rh(II) decomposes EDA to form an electrophilic Rh-carbene intermediate. The N-phenyl imine nitrogen acts as a nucleophile, attacking the carbenoid to form an ylide, which subsequently undergoes ring closure. While effective, the electron-withdrawing N-phenyl group reduces imine nucleophilicity compared to N-alkyl variants. This often necessitates higher catalyst loadings and results in moderate diastereoselectivity due to the stepwise nature of the ylide collapse.

Biocatalysis: Rhodococcus erythropolis AJ270

Whole-cell biocatalysis offers a completely orthogonal approach via the kinetic resolution of racemic2[2].

  • Causality & Mechanism: R. erythropolis AJ270 contains a dual-enzyme system: a nitrile hydratase and an amidase. The hydratase non-selectively converts the racemic nitrile to a racemic amide. However, the amidase is exquisitely R-enantioselective. It selectively hydrolyzes the (R)-amide to the (R)-1-phenylaziridine-2-carboxylic acid, leaving the 2[2]. This bypasses the need for chemical ester hydrolysis entirely, preserving the delicate C2 stereocenter.

Visualizing the Synthetic Workflows

CatalyticPathways Imine N-Phenyl Imine + Diazoacetate Borox VAPOL-BOROX Catalyst (Lewis Acid Activation) Imine->Borox Rh Chiral Dirhodium(II) (Carbenoid Formation) Imine->Rh Nitrile Racemic 1-Phenylaziridine -2-carbonitrile Enzyme R. erythropolis AJ270 (Nitrile Hydratase/Amidase) Nitrile->Enzyme Ester Chiral 1-Phenylaziridine -2-carboxylate Borox->Ester High dr/ee Rh->Ester Mod. dr/ee Acid Enantiopure (R)-1-Phenylaziridine -2-carboxylic acid Enzyme->Acid Kinetic Resolution (>96% ee) Ester->Acid Mild Hydrolysis (LiOH, 0°C)

Comparative catalytic pathways for chiral 1-phenylaziridine-2-carboxylic acid synthesis.

Validated Experimental Protocols

Protocol A: VAPOL-BOROX Catalyzed Asymmetric Aziridination

Self-Validation Design: This protocol includes an internal TLC monitor and a highly controlled low-temperature hydrolysis step specifically designed to prevent C2-epimerization.

  • Catalyst Assembly: In a flame-dried Schlenk flask under argon, combine (S)-VAPOL (10 mol%), triphenyl borate (30 mol%), and a stoichiometric amount of water (relative to VAPOL) in toluene. Heat to 80 °C for 1 hour, then apply high vacuum to remove phenol and toluene, yielding the active BOROX catalyst.

  • Aziridination: Dissolve the BOROX catalyst in anhydrous CH₂Cl₂. Add N-phenyl imine (1.0 equiv) and cool the system to -20 °C. Causality: Low temperature maximizes the energetic differentiation of diastereomeric transition states, ensuring high cis selectivity.

  • Carbene Addition: Add ethyl diazoacetate (EDA, 1.2 equiv) dropwise over 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1) until imine consumption is complete.

  • Mild Hydrolysis (Critical Step): Isolate the cis-aziridine ester via flash chromatography. Dissolve in THF/H₂O (3:1) at 0 °C. Add LiOH (1.1 equiv). Causality: The 0 °C temperature and exact stoichiometry prevent the base-catalyzed deprotonation of the acidic C2 alpha-proton, ensuring the stereochemical integrity of the resulting1[1].

  • Validation: Confirm ee >95% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Biocatalytic Kinetic Resolution via R. erythropolis AJ270

Self-Validation Design: Uses pH-based phase separation to isolate the product and validates via optical rotation and chiral chromatography.

  • Cell Preparation: Cultivate R. erythropolis AJ270 in standard nutrient broth. Harvest by centrifugation and wash with 0.1 M potassium phosphate buffer (pH 7.2). Causality: pH 7.2 is critical to maintain amidase tertiary structure while preventing background chemical 2[2].

  • Biotransformation: Suspend resting cells in the phosphate buffer. Add racemic 1-phenylaziridine-2-carbonitrile (50 mM final concentration). Incubate at 30 °C with orbital shaking (200 rpm).

  • Monitoring: Extract 100 µL aliquots periodically, quench with acetonitrile, and analyze via chiral HPLC to track the formation of the (R)-acid and (S)-amide.

  • Isolation: Once conversion reaches exactly 50% (ideal kinetic resolution), centrifuge to remove cells. Extract the aqueous supernatant with EtOAc. The (S)-amide partitions into the organic layer. Acidify the aqueous layer carefully to pH 3 with cold 1 M HCl and immediately extract with EtOAc to isolate the2[2].

Quantitative Benchmarking Data

Catalyst SystemReaction TypeSubstrateYield (%)Enantioselectivity (ee)Diastereoselectivity (dr)Scalability & Operational Notes
VAPOL-BOROX Asymmetric Carbene TransferN-Phenyl Imine + EDA85–95%>95%>50:1 (cis:trans)Excellent for ester synthesis; requires highly controlled, mild hydrolysis to access the free acid.
Chiral Dirhodium(II) Metal-Carbene InsertionN-Phenyl Imine + EDA70–80%80–90%~10:1 (cis:trans)Broad functional group tolerance; high catalyst cost limits industrial-scale application.
R. erythropolis AJ270 Enzymatic Kinetic ResolutionRacemic Nitrile~45% (max 50%)>96% (R-acid)N/A (Resolution)Direct, environmentally benign access to the free acid; avoids epimerization risks entirely.

References

  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
  • Nitrile Biotransformations for the Efficient Synthesis of Highly Enantiopure 1-Arylaziridine-2-carboxylic Acid Derivatives and Their Stereoselective Ring-Opening Reactions. The Journal of Organic Chemistry.
  • Synthesis and Reactivity of 2-(Carboxymethyl)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Phenylaziridine-2-carboxylic Acid: A Guide for Laboratory Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 1-Phenylaziridine-2-carboxylic acid. The procedures outlined are designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper handling and disposal of 1-Phenylaziridine-2-carboxylic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety, regulatory compliance, and environmental protection. The highly reactive nature of the aziridine ring necessitates a cautious and informed approach to its disposal.

Hazard Profile and Core Disposal Principle

1-Phenylaziridine-2-carboxylic acid is a reactive chemical compound due to the strained three-membered aziridine ring.[1][2] Aziridines as a class are known for their potential toxicity and reactivity towards nucleophiles.[1][2] Therefore, this compound must be treated as hazardous waste.

Primary Disposal Mandate: The required and primary method for the disposal of 1-Phenylaziridine-2-carboxylic acid, whether in pure form or in contaminated materials, is through a licensed hazardous waste disposal company.[3] Never dispose of this compound down the drain or in regular trash.[3]

Pre-Disposal and Storage of Waste

Proper segregation and storage of chemical waste are fundamental to laboratory safety.

  • Waste Identification and Segregation: All waste containing 1-Phenylaziridine-2-carboxylic acid must be segregated from other waste streams to prevent unintended reactions.[4][5]

  • Container Selection and Labeling: Collect waste in a designated, compatible, and leak-proof container. The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Phenylaziridine-2-carboxylic acid," and all relevant hazard pictograms.[3] If possible, use the original container.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[5]

Step-by-Step Protocol for Laboratory-Scale Neutralization of Small Quantities of Aqueous Waste

For small amounts of dilute aqueous solutions of 1-Phenylaziridine-2-carboxylic acid, a carefully controlled neutralization procedure can be performed by trained personnel to render the waste less hazardous prior to collection by a professional disposal service. This procedure is based on the acid-catalyzed ring-opening of aziridines.[3]

Causality of the Protocol: The strained aziridine ring is susceptible to ring-opening under acidic conditions. By introducing a weak acid, the aziridine nitrogen is protonated, which activates the ring towards nucleophilic attack by water. This process results in a less hazardous, ring-opened product.

Essential Safety Precautions:

  • This procedure must be performed in a certified chemical fume hood.

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

Procedure:

  • Dilution: Slowly and with stirring, add the aqueous waste containing 1-Phenylaziridine-2-carboxylic acid to a larger container of cold water. The final concentration of the aziridine compound should ideally be below 5%. This dilution helps to control the reaction rate and dissipate any heat generated.

  • Cooling: Place the container with the diluted solution in an ice bath to maintain a low temperature during the neutralization process.

  • Neutralization: While continuously stirring, slowly add a dilute solution of acetic acid (e.g., 5-10% aqueous solution) dropwise. The addition of a weak acid is crucial to control the reaction rate and prevent a rapid exotherm.

  • pH Monitoring: Periodically monitor the pH of the solution using a calibrated pH meter or pH paper. Continue the slow addition of dilute acetic acid until the pH is in the range of 6.0 to 8.0.[3]

  • Reaction Time: Once the desired pH is reached, allow the solution to stir at room temperature for several hours to ensure the complete ring-opening of the aziridine.

  • Final Disposal: The neutralized solution must still be collected in a properly labeled hazardous waste container for disposal by a licensed professional service.[3]

Management of Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Personal Protective Equipment: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[6]

  • Collection: Collect all contaminated materials (absorbent, wipes, etc.) and place them in a sealed, properly labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Summary of Disposal and Safety Information

Parameter Guideline Rationale
Primary Disposal Method Licensed Hazardous Waste Disposal ServiceEnsures regulatory compliance and safe handling of reactive and potentially toxic waste.
Secondary Method (Lab-Scale) Controlled Neutralization with Dilute Acetic AcidRenders small quantities of aqueous waste less hazardous before professional disposal.
Incompatible Materials Strong Acids, Oxidizing AgentsTo prevent uncontrolled and potentially violent reactions.[5]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatTo protect personnel from skin and eye contact with the hazardous material.[3]
Spill Cleanup Use inert absorbent material; avoid dust generationTo safely contain and collect the spilled material without creating additional hazards.

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generated (1-Phenylaziridine-2-carboxylic acid) IsPureOrConcentrated Is the waste pure, concentrated, or non-aqueous? Start->IsPureOrConcentrated ProfessionalDisposal Package, label, and store for professional hazardous waste disposal. IsPureOrConcentrated->ProfessionalDisposal Yes IsAqueousAndDilute Is the waste a dilute aqueous solution? IsPureOrConcentrated->IsAqueousAndDilute No End Final Disposal ProfessionalDisposal->End IsAqueousAndDilute->ProfessionalDisposal No Neutralize Perform controlled neutralization in a fume hood with dilute acetic acid. IsAqueousAndDilute->Neutralize Yes Neutralize->ProfessionalDisposal

Sources

Handling

Advanced Laboratory Safety and Handling Protocol: 1-Phenylaziridine-2-carboxylic acid

As a highly specialized synthetic intermediate, 1-Phenylaziridine-2-carboxylic acid (CAS: 152494-07-0) is an invaluable asset in advanced drug development. However, due to the presence of a highly strained three-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized synthetic intermediate, 1-Phenylaziridine-2-carboxylic acid (CAS: 152494-07-0) is an invaluable asset in advanced drug development. However, due to the presence of a highly strained three-membered aziridine ring, this compound exhibits extreme chemical reactivity. This guide provides researchers and drug development professionals with an evidence-based, self-validating operational protocol to handle this substance with uncompromising safety.

Mechanistic Toxicology: The "Why" Behind the Safety Protocols

To understand the stringent safety requirements for 1-Phenylaziridine-2-carboxylic acid, one must first understand its molecular behavior. The aziridine ring is structurally analogous to the reactive iminium ion intermediates formed by nitrogen mustard chemotherapeutics[1].

When exposed to physiological conditions or slightly acidic environments, the aziridine ring undergoes rapid protonation and subsequent ring-opening[1]. This generates a highly reactive, electrophilic aziridinium cation[1]. This cation aggressively seeks out endogenous nucleophiles, most notably the N7 position of guanine bases within the DNA double helix[1][2].

The resulting nucleophilic attack leads to the formation of bulky DNA adducts and interstrand/intrastrand cross-links. These cross-links distort the DNA structure, inhibit DNA replication, and ultimately trigger cytotoxicity and cell death[1][2]. Because of this potent alkylating mechanism, 1-Phenylaziridine-2-carboxylic acid must be handled as a severe occupational hazard, with precautions mirroring those used for antineoplastic chemotherapeutics.

ToxicityMechanism A 1-Phenylaziridine-2- carboxylic acid B Protonation & Ring Opening A->B C Aziridinium Cation (Electrophilic) B->C D Nucleophilic Attack (Guanine N7) C->D E DNA Cross-linking & Cytotoxicity D->E

Figure 1: Mechanistic pathway of aziridine-induced DNA alkylation and cytotoxicity.

Evidence-Based PPE Specifications

Selecting the correct Personal Protective Equipment (PPE) is not arbitrary; it is dictated by the compound's permeability profile and physical state.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (minimum 0.1 mm thickness per layer).Studies evaluating antineoplastic alkylating agents demonstrate that nitrile exhibits no detectable permeability, whereas standard chlorinated latex allows permeation[3]. Double gloving (0.1 mm × 2) maximizes resistance[3].
Eye/Face Protection Tightly fitting safety goggles (EN 166 or NIOSH approved) or a full-face shield.Prevents severe ocular irritation and systemic absorption via the mucous membranes in the event of aerosolization or dust formation[4].
Body Protection Impervious, flame-resistant lab coat or disposable Tyvek suit with elastic cuffs.Aziridines can be readily absorbed through the skin. Impervious materials prevent dermal contact and subsequent systemic toxicity[4].
Respiratory Protection N95/P1 particulate respirator (standard); Full-face respirator (if ventilation fails).Mitigates inhalation of toxic dusts or aerosols. If exposure limits are exceeded or irritation occurs, full-face respirators are mandatory[4].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. To ensure absolute safety, do not proceed to the next step unless the verification check of the current step is successful.

Step 1: Environmental Setup & Engineering Controls

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with local exhaust ventilation[4]. Clear the workspace of incompatible materials, particularly strong acids, which can trigger a violent exothermic ring-opening reaction.

  • Verification Check: Read the digital airflow monitor on the fume hood. Ensure the face velocity is stable between 80-100 feet per minute (fpm) before opening the chemical container.

Step 2: PPE Donning Sequence

  • Action: Inspect all PPE for structural integrity. Don the impervious lab coat. Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Put on the safety goggles and respirator. Finally, don the second pair of nitrile gloves.

  • Verification Check: Perform a visual inspection and a "blow test" (trapping air to check for leaks) on the outer gloves to ensure there are no micro-punctures before handling the chemical.

Step 3: Chemical Handling & Transfer

  • Action: Use non-sparking spatulas and anti-static weighing boats[4]. Aziridine powders can pose a static discharge hazard. Weigh the compound using a closed-system analytical balance to prevent aerosolization.

  • Verification Check: Confirm the primary chemical container is tightly capped and sealed immediately after the required mass is transferred.

Step 4: Doffing & Decontamination

  • Action: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin. Wipe down the exterior of the closed chemical container and the balance with a damp, disposable towel. Remove the inner gloves, and wash hands thoroughly with plenty of soap and water[4].

  • Verification Check: Confirm that all contaminated disposables are sealed in a secondary hazardous waste bag before leaving the laboratory zone.

OperationalWorkflow S1 1. Environmental Setup (Local Exhaust / Fume Hood) S2 2. PPE Donning (Double Nitrile, Respirator) S1->S2 S3 3. Chemical Transfer (Closed System, Non-Sparking) S2->S3 S4 4. Decontamination (Soap & Water Wash) S3->S4 S5 5. Hazardous Disposal (Approved Waste Plant) S4->S5

Figure 2: Step-by-step self-validating safe handling workflow for aziridine derivatives.

Emergency Response & Disposal Plan

  • Accidental Spill: Do not use a water jet. Sweep up the spill using damp absorbent pads to avoid dust formation, and shovel the material into a suitable, tightly closed container[4].

  • Dermal Exposure: Immediately take off all contaminated clothing. Rinse the affected skin with pure water or a safety shower for at least 15 minutes. Wash thoroughly with plenty of soap and water[4].

  • Waste Disposal: 1-Phenylaziridine-2-carboxylic acid must not be allowed to enter drains. Dispose of all contents and contaminated containers at an approved hazardous waste disposal plant via high-temperature incineration[4].

References

  • [4] XiXisys. (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid | CAS 57528-68-4 GHS SDS. 4

  • [2] National Institutes of Health (NIH). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. 2

  • [1] MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.1

  • [3] National Institutes of Health (NIH). Evaluation of the permeation of antineoplastic agents through medical gloves of varying materials and thickness and with varying surface treatments. 3

Sources

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